Methyl 10-(2-hexylcyclopropyl)decanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
methyl 10-(2-hexylcyclopropyl)decanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-11-14-18-17-19(18)15-12-9-7-6-8-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASAQWANQLNRRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CC1CCCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Methyl 10-(2-hexylcyclopropyl)decanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 10-(2-hexylcyclopropyl)decanoate, a cyclopropane-containing fatty acid methyl ester. This document outlines a detailed, plausible synthetic protocol based on the Simmons-Smith cyclopropanation reaction. Furthermore, it details the analytical methods for the characterization of the title compound, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams generated with Graphviz to facilitate understanding and replication by researchers in the field.
Introduction
Cyclopropane fatty acids (CPFAs) are a unique class of lipids found in various bacteria and plants. The presence of the three-membered ring imparts distinct physical and chemical properties, influencing membrane fluidity and stability. This compound is a derivative of such a fatty acid and serves as a valuable standard for analytical studies and as a potential building block in the synthesis of more complex bioactive molecules. This guide presents a robust methodology for its preparation and thorough characterization.
Synthesis of this compound
The synthesis of this compound can be effectively achieved via the Simmons-Smith cyclopropanation of the corresponding unsaturated fatty acid methyl ester precursor, Methyl (Z)-11-eicosenoate. This reaction is known for its stereospecificity, preserving the cis- or trans- geometry of the starting alkene in the resulting cyclopropane ring.
Proposed Synthetic Pathway
The overall synthetic scheme is presented below:
Caption: Synthetic pathway for this compound.
Experimental Protocol: Simmons-Smith Cyclopropanation
This protocol is a proposed method and should be performed by qualified personnel in a suitable laboratory setting.
Materials:
-
Methyl (Z)-11-eicosenoate
-
Diiodomethane (CH₂I₂)
-
Zinc-Copper couple (Zn-Cu)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of the Simmons-Smith Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere of argon, add the Zinc-Copper couple. To this, add a solution of diiodomethane in anhydrous diethyl ether dropwise with stirring. An exothermic reaction should be observed, indicating the formation of the organozinc reagent (iodomethyl)zinc iodide.
-
Cyclopropanation Reaction: After the initial exothermic reaction subsides, add a solution of Methyl (Z)-11-eicosenoate in anhydrous diethyl ether to the reaction mixture dropwise. The reaction is then heated to a gentle reflux and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized compound are performed using a combination of chromatographic and spectroscopic techniques.
Characterization Workflow
Caption: Workflow for the characterization of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the compound and to confirm its molecular weight.
Experimental Protocol:
-
Instrument: A standard GC-MS system equipped with a capillary column suitable for fatty acid methyl ester analysis (e.g., a polar column like those with a cyanopropyl polysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: A temperature gradient is employed, for example, starting at 100 °C, holding for 2 minutes, then ramping to 250 °C at a rate of 10 °C/min, and holding for 10 minutes.
-
MS Detector: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 50 to 500.
Data Presentation:
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₃₈O₂ | [1] |
| Molecular Weight | 310.5 g/mol | [1] |
| Mass Spectrum (EI) | Key Fragment Ions (m/z) | Interpretation |
| 310 | [M]⁺ (Molecular Ion) | |
| 279 | [M - OCH₃]⁺ | Loss of the methoxy group |
| 74 | [CH₃OC(OH)=CH₂]⁺ | McLafferty rearrangement, characteristic of methyl esters |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃).
-
Instrument: A 300 MHz or higher NMR spectrometer.
-
¹H NMR: Standard proton NMR experiment.
-
¹³C NMR: Standard carbon-13 NMR experiment with proton decoupling.
Data Presentation:
¹H NMR (Predicted Chemical Shifts)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ | ~3.67 | s | 3H |
| -CH₂-COOCH₃ | ~2.30 | t | 2H |
| -CH₂- (alkyl chain) | ~1.2-1.6 | m | ~26H |
| -CH- (cyclopropyl) | ~0.5-0.8 | m | 2H |
| -CH₂- (cyclopropyl) | ~ -0.3 and ~0.6 | m | 2H |
| Terminal -CH₃ | ~0.88 | t | 3H |
¹³C NMR
| Carbon | Chemical Shift (δ, ppm) | Reference |
| C=O | ~174 | [1] |
| -OCH₃ | ~51 | [1] |
| Alkyl Chain (-CH₂-) | ~22-34 | [1] |
| Cyclopropyl Carbons | ~10-16 | [1] |
| Terminal -CH₃ | ~14 | [1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Method: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a solution in a suitable solvent (e.g., CCl₄) is used.
-
Instrument: A standard FT-IR spectrometer.
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| ~2925, ~2855 | Strong | C-H stretching (alkane) | [1] |
| ~1740 | Strong | C=O stretching (ester) | [1] |
| ~1465, ~1375 | Medium | C-H bending (alkane) | [1] |
| ~1170 | Strong | C-O stretching (ester) | [1] |
| ~1020 | Medium | C-C stretching (cyclopropane) |
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed Simmons-Smith cyclopropanation offers a reliable route to this compound. The outlined analytical methodologies, including GC-MS, NMR, and IR spectroscopy, provide a comprehensive toolkit for the structural verification and purity assessment of the final product. The provided data and workflows are intended to support researchers in their efforts to synthesize and study this and related cyclopropane-containing fatty acid derivatives.
References
Discovery of Novel Cyclopropane Fatty Acids in Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, analysis, and biological significance of novel cyclopropane fatty acids (CFAs) in bacteria. It is designed to serve as a valuable resource for researchers in microbiology, natural product chemistry, and drug development. This document details the experimental protocols for the identification and quantification of these unique lipids, presents quantitative data on their distribution, and explores the regulatory networks that govern their synthesis.
Introduction to Cyclopropane Fatty Acids in Bacteria
Cyclopropane fatty acids (CFAs) are a unique class of lipids found in the cell membranes of many bacterial species. They are characterized by the presence of a three-carbon ring within the acyl chain. This structural modification is a post-synthetic process that occurs on pre-existing unsaturated fatty acid (UFA) chains of phospholipids within the bacterial membrane. The reaction is catalyzed by a cyclopropane fatty acid synthase (CFA synthase), which transfers a methylene group from the donor molecule S-adenosyl-L-methionine (SAM) across the double bond of a UFA.[1][2] This conversion is particularly prominent as bacterial cultures enter the stationary phase of growth and is recognized as a key adaptive response to various environmental stresses, including changes in pH, temperature, and osmotic pressure, as well as exposure to organic solvents.[3][4] The presence and abundance of CFAs can significantly alter the physicochemical properties of bacterial membranes, impacting their fluidity, permeability, and stability.[3][4]
Recently Discovered Novel Cyclopropane Fatty Acids
Recent research has expanded the known diversity of bacterial CFAs beyond the canonical C17 and C19 cyclopropane fatty acids. These discoveries highlight the chemical novelty present in the microbial world and open new avenues for research into their biological functions and potential applications.
Table 1: Recently Identified Novel Cyclopropane Fatty Acids in Bacteria
| Novel Cyclopropane Fatty Acid | Abbreviation | Source Organism | Key Characteristics | Reference(s) |
| cis-4-(2-hexylcyclopropyl)-butanoic acid | - | Labrenzia sp. 011 (marine bacterium) | Medium-chain fatty acid with antimicrobial activity. | [5] |
| cis-2-(2-hexylcyclopropyl)-acetic acid | - | Labrenzia sp. 011 (marine bacterium) | Medium-chain fatty acid with antimicrobial and GPR84 agonistic activity. | [5] |
| cis-11,12-methylene-pentadecanoic acid | cis-11,12-MPD | Gut microbiota | Odd-chain CFA detected in mammalian lipidomes. | [6][7] |
| cis-13,14-methylene-heptadecanoic acid | cis-13,14-MHD | Gut microbiota | Odd-chain CFA detected in mammalian lipidomes. | [6][7] |
| Lyngbyoic acid | - | cf. Lyngbya sp. (marine cyanobacterium) | Cyclopropane-containing specialized metabolite with anti-quorum sensing activity. | [8] |
| Benderadiene | - | cf. Lyngbya sp. (marine cyanobacterium) | Novel cyclopropane-containing specialized metabolite. | [8] |
| Tuberculostearic acid (10-methyl octadecanoic acid) | TBSA | Mycobacterium tuberculosis and other mycobacteria | A C19:0 monomethyl-branched stearic acid, not a cyclopropane fatty acid, but its synthesis involves a SAM-dependent methyltransferase (Cfa) that was previously annotated as a CFA synthase. It plays a role in membrane compartmentalization. | [9][10] |
Quantitative Distribution of Cyclopropane Fatty Acids in Bacteria
The abundance of CFAs varies significantly among different bacterial species and is often influenced by growth conditions. The following tables summarize the quantitative data on CFA composition in selected bacteria.
Table 2: Cyclopropane Fatty Acid Composition in Escherichia coli and Salmonella enterica
| Fatty Acid | Escherichia coli (Stationary Phase) % of Total Fatty Acids | Salmonella enterica serovar Typhimurium (Stationary Phase) % of Total Fatty Acids | Reference(s) |
| C16:0 (Palmitic acid) | 25-35 | 20-30 | [11][12] |
| C16:1 (Palmitoleic acid) | <5 | <2 | [11][12] |
| C17:0 cyclo (cis-9,10-Methylenehexadecanoic acid) | 15-25 | 10-20 | [11][12] |
| C18:1 (Vaccenic acid) | <10 | <5 | [11][12] |
| C19:0 cyclo (Lactobacillic acid) | 20-30 | 25-35 | [11][12] |
Table 3: Impact of Stress Conditions on CFA Content in Pseudomonas putida
| Fatty Acid | Control (Stationary Phase) % of Total Fatty Acids | Toluene Stress (Stationary Phase) % of Total Fatty Acids | Reference(s) |
| C16:1 | 15.2 ± 1.1 | 10.1 ± 0.8 | [13] |
| C17:0 cyclo | 8.5 ± 0.7 | 15.3 ± 1.2 | [13] |
| C18:1 | 20.4 ± 1.5 | 14.2 ± 1.0 | [13] |
| C19:0 cyclo | 5.1 ± 0.4 | 10.8 ± 0.9 | [13] |
Experimental Protocols for the Discovery and Analysis of Novel CFAs
The discovery of novel CFAs relies on a systematic workflow that combines bacterial cultivation, lipid extraction, chemical derivatization, and sophisticated analytical techniques.
General Workflow for Novel CFA Discovery
The following diagram illustrates a typical workflow for the discovery of novel cyclopropane fatty acids from bacterial sources.
Caption: A generalized workflow for the discovery of novel cyclopropane fatty acids from bacteria.
Detailed Protocol for Total Lipid Extraction and FAME Analysis
This protocol is a composite of established methods for the extraction of total lipids from bacterial cells and their subsequent conversion to fatty acid methyl esters (FAMEs) for GC-MS analysis.
Materials:
-
Bacterial cell pellet
-
Chloroform
-
Methanol
-
0.9% (w/v) NaCl solution
-
Anhydrous sodium sulfate
-
2% (v/v) sulfuric acid in methanol
-
Hexane
-
Saturated sodium bicarbonate solution
Procedure:
-
Cell Lysis and Lipid Extraction (Modified Bligh-Dyer Method):
-
To a pellet of bacterial cells (approximately 100 mg wet weight), add 1 mL of methanol and vortex vigorously for 1 minute.
-
Add 2 mL of chloroform and vortex for 2 minutes.
-
Add 0.8 mL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Saponification and Methylation:
-
To the dried lipid extract, add 2 mL of 2% sulfuric acid in methanol.
-
Seal the tube tightly and heat at 80°C for 1 hour in a water bath or heating block.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water, and vortex for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Wash the hexane layer with 1 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Transfer the washed hexane layer to a clean vial and dry over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into a gas chromatograph equipped with a mass spectrometer.
-
A typical GC column for FAME analysis is a polar capillary column (e.g., DB-23 or equivalent).
-
The temperature program should be optimized to achieve good separation of the fatty acid methyl esters. A typical program might be: initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 4°C/minute, and hold for 5 minutes.
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Identification of known FAMEs is achieved by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries.
-
The presence of novel CFAs can be inferred from their unique mass spectra, which often show characteristic fragmentation patterns, including a molecular ion peak and fragments corresponding to the loss of a methyl group and the cleavage of the cyclopropane ring.
-
Regulation of Cyclopropane Fatty Acid Synthesis
The synthesis of CFAs is a tightly regulated process, primarily controlled at the level of the cfa gene, which encodes the CFA synthase. In Escherichia coli, the regulation of cfa is complex, involving both transcriptional and post-transcriptional mechanisms that respond to the physiological state of the cell, particularly the entry into stationary phase and exposure to acid stress.
Transcriptional and Post-Transcriptional Regulation of the cfa Gene in E. coli
The following diagram illustrates the key regulatory inputs that control the expression of the cfa gene in E. coli.
Caption: A simplified model of the transcriptional and post-transcriptional regulation of the cfa gene in E. coli.
This regulatory network ensures that CFA synthesis is induced under specific conditions where membrane modification is beneficial for bacterial survival. The constitutive σ⁷⁰-dependent promoter provides a basal level of cfa expression, while the σˢ-dependent promoter is activated during stationary phase and under various stress conditions.[14] At the post-transcriptional level, small RNAs (sRNAs) fine-tune cfa expression. RydC and ArrS act as activators by stabilizing the cfa mRNA, while CpxQ represses its translation.[1][15][16] The transcription factor YieP adds another layer of regulation by repressing the expression of the activating sRNA, RydC.[16]
Conclusion and Future Directions
The discovery of novel cyclopropane fatty acids in diverse bacterial species underscores the vast and largely untapped reservoir of chemical diversity in the microbial world. These unique lipids not only play crucial roles in bacterial adaptation and survival but also represent a promising source of new bioactive molecules with potential applications in medicine and biotechnology. The detailed experimental protocols and regulatory insights provided in this guide are intended to facilitate further research in this exciting field. Future investigations should focus on elucidating the precise biological functions of these novel CFAs, exploring their potential as antimicrobial agents or modulators of host-pathogen interactions, and harnessing the biosynthetic machinery for the production of valuable cyclopropanated compounds.
References
- 1. Recent advances in the mass spectrometric profiling of bacterial lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopropane ring formation in membrane lipids of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Tuberculostearic Acid Controls Mycobacterial Membrane Compartmentalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of whole-cell fatty acid profiles of verotoxigenic Escherichia coli and Salmonella enteritidis with the microbial identification system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclopropane Fatty Acids Are Important for Salmonella enterica Serovar Typhimurium Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclopropane fatty acids are involved in organic solvent tolerance but not in acid stress resistance in Pseudomonas putida DOT‐T1E - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Membrane cyclopropane fatty acid content is a major factor in acid resistance of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transient Complexity of E. coli Lipidome Is Explained by Fatty Acyl Synthesis and Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Molecular Architecture: A Technical Guide to Methyl 10-(2-hexylcyclopropyl)decanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 10-(2-hexylcyclopropyl)decanoate is a fatty acid methyl ester (FAME) characterized by a cyclopropane ring within its aliphatic chain. The presence of this three-membered ring introduces unique structural and stereochemical complexities, making its precise structural elucidation a critical aspect for its synthesis, characterization, and potential applications in various fields, including drug development. This technical guide provides an in-depth overview of the methodologies and data interpretation involved in confirming the structure of this molecule. While specific experimental data for the title compound is not publicly available, this guide leverages data from the closely related analogue, methyl 9-(2-octylcyclopropyl)nonanoate (dihydrosterculic acid methyl ester), to provide a comprehensive analytical framework.
Predicted Synthetic Pathway
The synthesis of this compound would most likely be achieved through the cyclopropanation of a corresponding unsaturated precursor, methyl dec-10-enoate, via a Simmons-Smith or a related reaction. This method is well-established for the conversion of alkenes to cyclopropanes with stereospecificity.
Logical Workflow for Synthesis and Elucidation
Caption: Synthetic and analytical workflow for this compound.
Spectroscopic Data Analysis
The definitive structure of this compound is established through a combination of spectroscopic techniques. Below is a summary of the expected data, with NMR assignments guided by the detailed analysis of the analogous dihydrosterculic acid methyl ester.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the stereochemistry of the cyclopropane ring.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.67 | s | 3H | -OCH₃ |
| ~2.30 | t | 2H | -CH₂ -COOCH₃ |
| ~1.62 | m | 2H | -CH₂ -CH₂-COOCH₃ |
| ~1.2-1.4 | m | ~22H | -(CH₂ )₇- and -(CH₂ )₄-CH₃ |
| ~1.17 | m | 2H | Protons on methylene carbons α to the cyclopropane ring |
| ~0.88 | t | 3H | -CH₂-CH₃ |
| ~0.68 | m | 2H | Cyclopropane methine protons (-CH -CH₂-CH -) |
| ~0.60 | m | 1H | trans-Proton on cyclopropane methylene |
| ~-0.30 | m | 1H | cis-Proton on cyclopropane methylene |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~174.3 | C =O |
| ~51.4 | -OC H₃ |
| ~34.1 | C H₂-COOCH₃ |
| ~31.9 | Methylene carbons in the hexyl chain |
| ~29.0-29.7 | Methylene carbons in the decanoate chain |
| ~25.0 | Methylene carbon β to the ester |
| ~22.7 | -C H₂-CH₃ |
| ~15.8 | Cyclopropane methine carbons |
| ~14.1 | -CH₂-C H₃ |
| ~10.9 | Cyclopropane methylene carbon |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) provides information on the molecular weight and fragmentation pattern, which is indicative of the structure.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 310 | Molecular Ion [M]⁺ |
| 279 | [M - OCH₃]⁺ |
| 267 | Cleavage adjacent to the cyclopropane ring |
| 144, 178 | Further fragmentation of the aliphatic chains |
| 74 | McLafferty rearrangement, characteristic of FAMEs |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Predicted Infrared Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2925, ~2855 | C-H stretching of methylene and methyl groups |
| ~1740 | C=O stretching of the ester |
| ~1465, ~1375 | C-H bending of alkyl groups |
| ~1170 | C-O stretching of the ester |
| ~1020 | C-C stretching of the cyclopropane ring |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality data for structure elucidation.
Synthesis: Simmons-Smith Cyclopropanation
A solution of the unsaturated precursor, methyl dec-10-enoate, in an appropriate solvent (e.g., diethyl ether or dichloromethane) is treated with a diiodomethane solution and a zinc-copper couple. The reaction mixture is stirred, typically at room temperature or with gentle heating, until the starting material is consumed, as monitored by thin-layer chromatography or gas chromatography. The reaction is then quenched, and the product is isolated and purified using column chromatography.
NMR Spectroscopy
-
Sample Preparation: A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like hexane or ethyl acetate.
-
Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms) is coupled to a mass spectrometer.
-
Analysis Conditions: The GC oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure separation of the components. Helium is typically used as the carrier gas. The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific m/z range (e.g., 40-500 amu).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution of the sample in a suitable solvent (e.g., CCl₄) can be analyzed in a liquid cell.
-
Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is first collected and automatically subtracted from the sample spectrum.
Conclusion
References
"biosynthesis pathway of cyclopropane fatty acids"
An In-depth Technical Guide to the Biosynthesis Pathway of Cyclopropane Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropane fatty acids (CFAs) are unique lipid components found predominantly in the cell membranes of numerous bacteria and also in select plants and protozoa.[1] They are formed by the post-synthetic modification of unsaturated fatty acid (UFA) chains already incorporated into membrane phospholipids. This modification is catalyzed by the enzyme cyclopropane fatty acid synthase (CFAS), which utilizes S-adenosyl-L-methionine (SAM) as a methyl donor. The presence of CFAs in the membrane alters its physical properties, reducing permeability and increasing stability without sacrificing fluidity.[2] This adaptation is crucial for bacterial survival under various stress conditions, including acid shock, oxidative stress, and high osmotic pressure, and often correlates with the transition into the stationary phase of growth.[1][3][4] Given the role of CFAs in the stress tolerance and virulence of pathogenic bacteria such as Mycobacterium tuberculosis and Salmonella enterica, the CFA biosynthesis pathway presents a compelling target for the development of novel antimicrobial agents.[4] This guide provides a comprehensive technical overview of the CFA biosynthesis pathway, its key enzymatic components, quantitative data, and detailed experimental protocols for its study.
The Core Biosynthesis Pathway
The biosynthesis of CFAs is a remarkable enzymatic process that occurs directly within the phospholipid bilayer of the cell membrane. Unlike most fatty acid modifications that occur on free fatty acids, CFA synthesis modifies acyl chains that are already part of a functioning membrane.[2][5][6]
The core reaction involves the transfer of a methylene group (–CH₂–) from S-adenosyl-L-methionine (SAM) across the cis-double bond of an unsaturated fatty acyl chain.[1][5][6] This reaction is catalyzed by cyclopropane-fatty-acyl-phospholipid synthase (EC 2.1.1.79), commonly known as CFA synthase (CFAS). The primary substrates for this enzyme are membrane phospholipids containing mono-unsaturated fatty acids, such as phosphatidylethanolamine (PE) and phosphatidylglycerol (PG).[7] The products of the reaction are the corresponding cyclopropane-containing phospholipid and S-adenosyl-L-homocysteine (SAH).[8]
The overall reaction can be summarized as: Unsaturated Phospholipid + S-adenosyl-L-methionine (SAM) → Cyclopropane Phospholipid + S-adenosyl-L-homocysteine (SAH)
This modification is particularly prominent as bacterial cultures enter the stationary phase, a period characterized by nutrient limitation and increased cellular stress.[1][4][5]
Pathway Visualization
The following diagram illustrates the overall conversion of an unsaturated phospholipid to a cyclopropane-containing phospholipid.
Caption: Core reaction of Cyclopropane Fatty Acid (CFA) biosynthesis.
The Key Enzyme: Cyclopropane Fatty Acid Synthase (CFAS)
CFAS is a peripheral membrane protein that acts as the central catalyst in CFA formation. In Escherichia coli, the enzyme is a dimer, a feature critical for its catalytic efficiency.[1][9]
Catalytic Mechanism
The mechanism of CFAS is believed to proceed through a carbocation intermediate without the formation of a covalent enzyme-substrate complex.[4][10]
-
Membrane Binding: The enzyme binds to the surface of the phospholipid bilayer, recognizing the kink in the acyl chain caused by a cis-double bond.[2]
-
Methylene Transfer: The double bond of the UFA performs a nucleophilic attack on the electrophilic methyl group of SAM. This transfers the methylene group to the acyl chain, forming a transient, protonated cyclopropane-like carbocation intermediate.
-
Deprotonation and Ring Closure: A general base in the enzyme's active site abstracts a proton from the transferred methyl group, leading to the formation of the stable cis-cyclopropane ring.[4] Crystal structures have revealed an essential bicarbonate ion (HCO₃⁻) in the active site, which is conserved across CFAS enzymes and is believed to perform this deprotonation step.[2]
Caption: Proposed carbocation mechanism for CFA Synthase.
Regulation of CFAS Activity
The production and activity of CFAS are tightly regulated in response to environmental cues.
-
Transcriptional Regulation: In E. coli, the cfa gene is controlled by multiple promoters. One promoter is dependent on the stationary-phase sigma factor, RpoS (σˢ), leading to a significant increase in CFAS levels as cells cease exponential growth.[1] In organisms like Pseudomonas aeruginosa, transcription is also induced by oxidative stress via the OxyR regulator.[4]
-
Post-Transcriptional Regulation: Small non-coding RNAs (sRNAs) can also regulate CFAS. In E. coli, the sRNA RydC has been shown to stabilize the cfa mRNA, leading to increased translation and higher enzyme levels.
Quantitative Data Presentation
The activity of CFAS and the resulting abundance of CFAs can be quantified. Kinetic parameters provide insight into enzyme efficiency, while lipidomic analyses reveal the physiological impact of this modification.
Table 1: Kinetic Parameters of Cyclopropane Fatty Acid Synthase
| Enzyme Source | Substrate | Kₘ | kcat | Catalytic Efficiency (kcat/Kₘ) | Reference |
| Escherichia coli | S-adenosyl-methionine | 80 µM | 4 min⁻¹ | 0.83 µM⁻¹s⁻¹ | [11] |
| Pseudomonas aeruginosa | S-adenosyl-methionine | N/A | N/A | Similar to E. coli | [4] |
Note: Kinetic assays are typically performed using synthetic liposomes containing unsaturated phospholipids as the acyl acceptor substrate.
Table 2: CFA Composition in E. coli Across Growth Phases
| Fatty Acid Species | Exponential Phase (% Total Fatty Acids) | Late Stationary Phase (% Total Fatty Acids) |
| Palmitic acid (16:0) | ~25% | ~25% |
| Palmitoleic acid (16:1) | ~30% | ~5% |
| cis-9,10-Methylenehexadecanoic acid (CFA 17:0) | <1% | ~25% |
| Oleic acid (18:1) | ~35% | ~10% |
| cis-11,12-Methyleneoctadecanoic acid (CFA 19:0) | <1% | ~25% |
Data is representative and synthesized from quantitative lipidomic studies of E. coli. Actual percentages can vary by strain and growth conditions.[6]
Experimental Protocols
Studying the CFA pathway requires robust biochemical and analytical methods. Below are two fundamental protocols.
Protocol 1: In Vitro Assay for CFAS Activity
This protocol measures the activity of purified CFAS by monitoring the conversion of a radiolabeled substrate or by a coupled colorimetric assay.
1. Preparation of Substrate Vesicles (Liposomes): a. Prepare a lipid mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) (e.g., 7:3 molar ratio) in chloroform. b. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film. c. Place the film under a high vacuum for at least 1 hour to remove residual solvent. d. Rehydrate the film in an assay buffer (e.g., 50 mM HEPES, pH 7.5) to a final lipid concentration of 2 mg/mL by vortexing. e. Create unilamellar vesicles by sonication on ice or by extrusion through a 100 nm polycarbonate membrane.
2. Enzyme Reaction: a. In a microcentrifuge tube, prepare the reaction mixture:
- Assay Buffer (to final volume)
- Substrate Vesicles (e.g., 1 mg/mL final concentration)
- Potassium Bicarbonate (KHCO₃) to a final concentration of 100-150 mM.[7]
- S-adenosyl-L-[methyl-¹⁴C]methionine (¹⁴C-SAM) (e.g., 100 µM final concentration). b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding purified CFAS enzyme (e.g., 1-5 µg). d. Incubate at 37°C for a set time (e.g., 20-30 minutes).
3. Quenching and Analysis: a. Stop the reaction by adding 2.5 volumes of a chloroform:methanol (1:1 v/v) mixture to perform a Bligh-Dyer extraction. b. Vortex thoroughly and centrifuge to separate the phases. c. Collect the lower organic phase containing the lipids. d. Analyze the incorporation of ¹⁴C into the lipid fraction using liquid scintillation counting. e. Alternative: For non-radioactive assays, use a coupled-enzyme system that detects the SAH product colorimetrically.[11]
Protocol 2: Analysis of Cellular Fatty Acid Composition by GC-MS
This protocol is used to determine the relative abundance of different fatty acids, including CFAs, from a bacterial cell culture.
1. Cell Harvesting and Lipid Extraction: a. Harvest bacterial cells from a culture (e.g., 10 mL) by centrifugation (e.g., 5,000 x g for 10 min). b. Wash the cell pellet with phosphate-buffered saline (PBS) and centrifuge again. c. Perform a total lipid extraction on the cell pellet using a modified Bligh-Dyer method with a chloroform:methanol:water solvent system.
2. Preparation of Fatty Acid Methyl Esters (FAMEs): a. Evaporate the solvent from the extracted lipid fraction under nitrogen. b. Saponify the lipids by adding 1 mL of 0.5 M NaOH in methanol and heating at 80°C for 15 minutes. c. Methylate the resulting free fatty acids by adding 1 mL of 14% boron trifluoride (BF₃) in methanol and heating at 80°C for 10 minutes. This converts the fatty acids to their more volatile methyl esters. d. Stop the reaction by adding 1 mL of saturated NaCl solution.
3. FAMEs Extraction and Analysis: a. Extract the FAMEs by adding 2 mL of hexane, vortexing, and collecting the upper hexane layer. b. Concentrate the hexane extract under a stream of nitrogen. c. Analyze the FAMEs sample by injecting it into a Gas Chromatograph-Mass Spectrometer (GC-MS). d. Use a suitable capillary column (e.g., HP-5ms) and a temperature gradient to separate the different FAMEs based on their boiling points and polarity. e. Identify individual FAMEs, including those corresponding to CFAs (e.g., methyl methylenehexadecanoate), by their characteristic retention times and mass spectra compared to known standards.[5][12] f. Quantify the relative abundance of each fatty acid by integrating the area under its corresponding peak in the chromatogram.
Caption: Experimental workflow for CFA analysis by GC-MS.
References
- 1. Structural and Functional Analysis of E. coli Cyclopropane Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane cyclopropane fatty acid content is a major factor in acid resistance of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. repository.tudelft.nl [repository.tudelft.nl]
- 8. Cyclopropane-fatty-acyl-phospholipid synthase - Wikipedia [en.wikipedia.org]
- 9. Structural and Functional Analysis of E. coli Cyclopropane Fatty Acid Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of new inhibitors of E. coli cyclopropane fatty acid synthase using a colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the GC-MS Analysis of Methyl 10-(2-hexylcyclopropyl)decanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 10-(2-hexylcyclopropyl)decanoate is a fatty acid methyl ester (FAME) containing a cyclopropane ring. The analysis of such compounds is crucial in various fields, including the characterization of microbial lipids, the study of lipid metabolism, and the quality control of certain oils and biofuels. Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of FAMEs due to its high chromatographic resolution and structural elucidation capabilities.[1][2]
These application notes provide a comprehensive protocol for the sample preparation and GC-MS analysis of this compound. The methodologies are based on established procedures for FAME analysis.
Experimental Protocols
Sample Preparation: Acid-Catalyzed Transesterification
This protocol describes the conversion of lipids containing 10-(2-hexylcyclopropyl)decanoic acid into its corresponding methyl ester for GC-MS analysis.
Reagents and Materials:
-
Lipid sample
-
Methanolic HCl (2 M): Prepared by carefully adding acetyl chloride to methanol. For example, mix 2 mL of acetyl chloride with 18 mL of methanol. This process is highly exothermic and should be performed with caution in a fume hood.[3]
-
n-Heptane or n-Hexane, GC grade
-
6% (w/v) Sodium Carbonate (Na2CO3) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Glass reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Weigh approximately 10-25 mg of the lipid sample into a glass reaction vial.
-
Add 2 mL of 2 M methanolic HCl to the vial.
-
Seal the vial tightly and heat at 80°C for 20-60 minutes to ensure complete transesterification.[3]
-
Allow the reaction vial to cool to room temperature.
-
Add 2 mL of 6% Na2CO3 solution to neutralize the acidic catalyst. Mix vigorously using a vortex mixer.[3]
-
Add 2 mL of n-heptane or n-hexane to extract the FAMEs. Vortex thoroughly for 1 minute.[3]
-
Allow the layers to separate. The upper organic layer contains the this compound.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic phase to an autosampler vial for GC-MS analysis.
GC-MS Analysis Protocol
The following are recommended starting conditions for the GC-MS analysis. Optimization may be required based on the specific instrument and sample matrix.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890 GC with 5977 MSD).
Table 1: GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| GC Column | Polar: e.g., DB-Wax, Omegawax, SUPELCOWAX™ 10 (30 m x 0.25 mm I.D., 0.25 µm film thickness)[3][4] |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min. |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1 or 50:1 split ratio) or Splitless for trace analysis.[3][4] |
| Oven Program | Initial temperature 70°C, hold for 2 min, ramp at 5°C/min to 240°C, hold for 8 min.[3] |
| MS Transfer Line | 240°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Scan Range | m/z 40-550. |
| Solvent Delay | 3-5 minutes. |
Data Presentation
Expected GC-MS Data
Chromatographic Behavior: this compound has a molecular formula of C20H38O2 and a molecular weight of 310.5 g/mol .[5] On a polar GC column, its retention time is expected to be slightly longer than that of monounsaturated C18 FAMEs due to the polarity of the cyclopropane ring. The exact retention time will need to be determined experimentally, preferably by running an analytical standard.
Mass Spectral Data: While a publicly available mass spectrum for this specific compound is not readily accessible, its fragmentation pattern can be predicted based on the known behavior of FAMEs and cyclopropane-containing fatty acids.[6] The mass spectra of monocyclopropane FAMEs are often very similar to their corresponding monoenoic (unsaturated) counterparts.[6]
Table 2: Predicted Mass Spectral Fragmentation of this compound
| m/z (mass-to-charge ratio) | Predicted Fragment Identity/Origin | Expected Relative Abundance |
| 310 | [M]+• (Molecular Ion) | Low to Moderate |
| 279 | [M - 31]+• (Loss of methoxy group, •OCH3) | Moderate |
| 74 | [CH3OC(OH)=CH2]+• (McLafferty rearrangement), characteristic for methyl esters. | High (often the base peak) |
| 87 | [CH2CH2COOCH3]+ | High |
| Various Clusters | Series of ions separated by 14 Da (CH2 units) resulting from cleavage along the aliphatic chain. | Variable |
| Specific Cleavage Ions | Ions resulting from cleavage at the cyclopropane ring. The exact m/z values would depend on the cleavage pattern of the three-membered ring. | Moderate |
Visualizations
Experimental and Data Analysis Workflows
Caption: Experimental workflow for GC-MS analysis.
Caption: Logical workflow for data analysis.
References
- 1. Methyl 10-methylundecanoate | C13H26O2 | CID 554144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 10-(2-Hexylcyclopropyl)decanoic acid methyl ester [chembk.com]
- 5. This compound | C20H38O2 | CID 543833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mass spectrometry of lipids. I. Cyclopropane fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy of Methyl 10-(2-hexylcyclopropyl)decanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and quantification of organic molecules. This document provides detailed application notes and experimental protocols for the analysis of Methyl 10-(2-hexylcyclopropyl)decanoate, a long-chain fatty acid methyl ester containing a cyclopropane ring. Such structures are of interest in various fields, including lipidomics, materials science, and drug development, due to the unique chemical and physical properties conferred by the cyclopropane moiety. These protocols cover one-dimensional (1D) and two-dimensional (2D) NMR techniques for comprehensive structural characterization.
Predicted NMR Spectral Data
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to show distinct signals for the methyl ester, the aliphatic chains, and the unique cyclopropane ring protons.
| Protons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |
| Methoxy (-OCH₃) of Methyl Ester | ~3.67 | Singlet |
| α-Methylene to Carbonyl (-CH₂-COOR) | ~2.30 | Triplet |
| β-Methylene to Carbonyl (-CH₂-CH₂-COOR) | ~1.63 | Multiplet |
| Methylene Chain (-(CH₂)n-) | ~1.25 - 1.40 | Multiplet |
| Terminal Methyl (-CH₃) | ~0.88 | Triplet |
| Methine protons on cyclopropane ring | ~0.68 | Multiplet |
| trans-Methylene proton on cyclopropane ring | ~0.60 | Multiplet |
| cis-Methylene proton on cyclopropane ring | ~-0.30 | Multiplet |
Predicted ¹³C NMR Data
The carbon NMR spectrum will complement the proton data, providing key information about the carbon skeleton.
| Carbons | Predicted Chemical Shift (δ) ppm |
| Carbonyl (-COO-) | ~174 |
| Methoxy (-OCH₃) of Methyl Ester | ~51 |
| Methylene Chain (-(CH₂)n-) | ~22-34 |
| Terminal Methyl (-CH₃) | ~14 |
| Methine carbons on cyclopropane ring | ~16 |
| Methylene carbon on cyclopropane ring | ~10 |
Experimental Protocols
Sample Preparation
A standard protocol for preparing a sample for NMR analysis is as follows:
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds like fatty acid methyl esters.
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.
1D NMR Data Acquisition
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (D1): 5-7 times the longest T₁ relaxation time of the protons of interest (typically 5-10 seconds for accurate integration in qNMR).
-
Pulse Angle: 90°.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds.
-
-
Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.
2D NMR Data Acquisition
For unambiguous assignment of protons and carbons, especially in complex regions of the spectrum, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings within the molecule. This is useful for tracing the connectivity of the aliphatic chains and identifying protons on adjacent carbons in the cyclopropane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of carbon signals based on the assignment of their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. A key correlation to confirm the methyl ester functionality would be between the methoxy protons (-OCH₃) at ~3.67 ppm and the carbonyl carbon (-COO-) at ~174 ppm.[1]
Data Analysis and Interpretation
The acquired spectra should be analyzed to assign the observed signals to the specific nuclei in the this compound molecule. The characteristic upfield signals for the cyclopropane ring protons, particularly the cis-methylene proton expected around -0.30 ppm, are key identifiers for this class of compounds. The integration of the signals in the ¹H NMR spectrum can be used to determine the relative number of protons for each signal, confirming the structure. For quantitative analysis, the integral of a signal from the analyte is compared to the integral of a known amount of an internal standard.
Visualizations
Experimental Workflow
The general workflow for the NMR analysis of this compound is outlined below.
Caption: NMR experimental workflow from sample preparation to structural elucidation.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationships in interpreting the NMR data for the structural confirmation of this compound.
Caption: Logical flow for structural confirmation using NMR data.
References
Application Notes and Protocols for the Quantification of Cyclopropane Fatty Acid Methyl Esters in Bacterial Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane fatty acids (CPFAs) are unique components of the cell membranes of many bacterial species. Formed by the addition of a methylene group across the double bond of unsaturated fatty acid precursors, these lipids play a crucial role in adapting to environmental stresses such as acidity and osmotic pressure.[1][2][3] The quantification of CPFA methyl esters (FAMEs) is essential for understanding bacterial physiology, identifying bacterial species, and can serve as a biomarker in various contexts, including disease and food science.[4][5][6] This document provides detailed protocols for the extraction, derivatization, and quantification of cyclopropane FAMEs from bacterial lipids using gas chromatography-mass spectrometry (GC-MS).
I. Quantitative Data Summary
The relative abundance of cyclopropane fatty acids can vary significantly between bacterial species and in response to different growth conditions. The following tables summarize quantitative data for key CPFAs in select bacteria.
Table 1: Fatty Acid Composition of Salmonella enterica serovar Typhimurium in Stationary Phase
| Fatty Acid | Wild Type (% of Total) | cfa Mutant (% of Total) |
| 16:1 (Precursor) | 0.5 ± 0.1 | 5.0 ± 0.5 |
| 17:0cyc (cis-9,10-Methylenehexadecanoic acid) | 8.2 ± 0.5 | 0.1 ± 0.0 |
| 18:1 (Precursor) | 8.8 ± 0.6 | 22.1 ± 1.2 |
| 19:0cyc (Lactobacillic acid) | 18.5 ± 1.0 | 0.1 ± 0.0 |
Data adapted from a study on S. Typhimurium, highlighting the significant reduction in CPFAs in a cyclopropane fatty acid synthase (cfa) mutant.[2]
Table 2: Cyclopropane Fatty Acid Content in Various Gram-Negative Bacteria
| Bacterial Species | 17:0cyc (% of Total Fatty Acids) | 19:0cyc (Lactobacillic acid) (% of Total Fatty Acids) |
| Escherichia coli B | Present | Present |
| Serratia marcescens | Present | Present |
| Pseudomonas fluorescens | Small amounts | Small amounts |
| Vibrio cholerae | Not detected | Not detected |
This table provides a qualitative comparison based on early detection studies.[7][8]
II. Experimental Protocols
The accurate quantification of cyclopropane FAMEs requires a multi-step process encompassing lipid extraction from bacterial cells, derivatization of fatty acids to their more volatile methyl esters, and subsequent analysis by GC-MS.
Protocol 1: Bacterial Cell Culture and Harvesting
-
Culture: Grow bacterial strains of interest under desired experimental conditions (e.g., varying temperature, pH, or growth phase). For example, to favor CPFA production in many species, cultures are often grown to the stationary phase.[2][8]
-
Harvesting:
-
Transfer a defined volume of bacterial culture to centrifuge tubes.
-
Pellet the cells by centrifugation (e.g., 4,500 x g for 30 minutes).[8]
-
Discard the supernatant and wash the cell pellet with a suitable buffer or saline solution (e.g., 0.85% NaCl) to remove residual media components.[1][8] Repeat the centrifugation and washing steps as necessary.
-
The wet cell pellet is now ready for lipid extraction.
-
Protocol 2: Total Lipid Extraction
This protocol is based on the widely used Bligh and Dyer method, adapted for bacterial cells.
-
Lysis and Extraction:
-
Resuspend the washed bacterial pellet in a single-phase mixture of chloroform, methanol, and water (or cell suspension buffer) in a ratio of 1:2:0.8 (v/v/v). A common starting point is to use a solvent mixture of chloroform and methanol (2:1, v/v).[8]
-
Vortex the mixture vigorously for several minutes to ensure thorough cell lysis and lipid solubilization.
-
Allow the mixture to stand for a designated period (e.g., overnight) to facilitate complete extraction.[8]
-
-
Phase Separation:
-
Add additional chloroform and water to the single-phase mixture to achieve a final chloroform:methanol:water ratio of 2:2:1.8 (v/v/v), which will induce phase separation.
-
Centrifuge the mixture to clarify the two phases.
-
-
Lipid Collection:
-
The lower, chloroform phase contains the total lipids. Carefully collect this phase using a glass Pasteur pipette, avoiding the upper aqueous phase and the protein interface.
-
Dry the collected lipid extract under a stream of nitrogen gas.
-
The dried lipid extract is now ready for derivatization.
-
Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs)
Cyclopropane fatty acids can be sensitive to harsh acidic and high-temperature conditions. Therefore, a mild derivatization method is recommended. Both acid- and base-catalyzed methods are presented below.
Method A: Acid-Catalyzed Methylation (e.g., using Boron Trifluoride-Methanol)
This is a common and effective method for a broad range of fatty acids.[9]
-
Saponification (Optional but recommended for esterified lipids):
-
To the dried lipid extract, add 1 ml of 1 M KOH in 70% ethanol.[9]
-
Heat the mixture at 90°C for 1 hour to hydrolyze the lipids and release free fatty acids.[9]
-
Acidify the mixture with 0.2 ml of 6 M HCl and add 1 ml of water.[9]
-
Extract the free fatty acids with 1 ml of hexane.[9]
-
Evaporate the hexane in vacuo.[9]
-
-
Methylation:
Method B: Base-Catalyzed Transmethylation (e.g., using Sodium Methoxide)
This is a milder method suitable for transesterifying glycerolipids.[10]
-
Transmethylation:
-
Extraction:
-
After cooling, add hexane to the reaction mixture to extract the FAMEs.[10]
-
The upper hexane layer is collected for analysis.
-
Protocol 4: GC-MS Quantification of Cyclopropane FAMEs
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for separation and detection.[4][11]
-
GC Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., SLB-5ms, DB-5MS), is suitable for FAME analysis.[11][12]
-
GC Conditions (Example):
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for initial identification of FAMEs based on their mass spectra. For accurate quantification, especially at low concentrations, Selected Ion Monitoring (SIM) is recommended.[14][15] Key ions for cyclopropane FAMEs should be determined from standard spectra.
-
-
Quantification:
-
Internal Standard: Prior to lipid extraction, add a known amount of an internal standard not naturally present in the sample (e.g., heptadecanoic acid, C17:0, or deuterated standards).[1][13]
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the cyclopropane FAMEs of interest and the internal standard.
-
Analysis: The concentration of each cyclopropane FAME in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
III. Diagrams and Workflows
Caption: Overall experimental workflow for the quantification of cyclopropane FAMEs.
Caption: Biosynthesis of cyclopropane fatty acids in bacteria.[16]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Cyclopropane Fatty Acids Are Important for Salmonella enterica Serovar Typhimurium Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 7. A simple procedure for detecting the presence of cyclopropane fatty acids in bacterial lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. archimer.ifremer.fr [archimer.ifremer.fr]
- 13. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Cyclopropane Fatty Acids from Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of cyclopropane fatty acids (CFAs) from bacterial cell membranes. The described methods are foundational for research in microbial physiology, biomarker discovery, and the development of novel antimicrobial agents targeting lipid metabolism.
Introduction
Cyclopropane fatty acids are unique components of the cell membranes of many bacteria, formed by the addition of a methylene group across the double bond of unsaturated fatty acid precursors. These modifications alter the physical properties of the membrane, influencing its fluidity, stability, and resistance to environmental stresses. Accurate and efficient extraction of CFAs is a critical first step for their qualitative and quantitative analysis, typically performed by gas chromatography-mass spectrometry (GC-MS) following derivatization to fatty acid methyl esters (FAMEs).
This document outlines three common lipid extraction protocols: the Bligh-Dyer method, the Folch method, and a single-step isopropanol (IPA) precipitation method. Additionally, a standard protocol for the preparation of FAMEs is provided.
Comparison of Extraction Protocols
The choice of extraction method can significantly impact the yield and purity of the extracted lipids. While chloroform-based methods like Bligh-Dyer and Folch are highly effective for a broad range of lipids, they are also more hazardous than solvent systems like isopropanol.[1] The efficiency of these methods for total lipid extraction has been compared in various sample types.[2] For samples with low lipid content (<2%), the Bligh-Dyer and Folch methods yield similar results.[2] However, for samples with higher lipid content, the Folch method, which uses a larger solvent-to-sample ratio, may provide a more exhaustive extraction.[2]
While direct comparative studies on the extraction efficiency of CFAs for all three methods are limited, the chloroform-based methods are generally considered robust for the extraction of a wide range of fatty acids from bacterial membranes.
Table 1: Comparison of Lipid Extraction Methods for Fatty Acid Analysis
| Feature | Bligh-Dyer Method | Folch Method | Isopropanol (IPA) Method |
| Principle | Two-step liquid-liquid extraction using a chloroform/methanol/water solvent system. | Single-step homogenization followed by a wash, using a chloroform/methanol solvent system. | Protein precipitation and lipid solubilization using a single solvent. |
| Solvent System | Chloroform, Methanol, Water | Chloroform, Methanol | Isopropanol |
| Complexity | Moderate | High | Low |
| Toxicity | High (uses chloroform) | High (uses chloroform) | Moderate |
| Reported Efficacy | High for a broad range of lipids.[2] | Very high, often considered the "gold standard" for exhaustive lipid extraction.[2] | Effective for many lipid classes, particularly in lipidomics studies. |
Experimental Protocols
Cell Culture and Harvesting
For optimal CFA content, bacterial cultures should be grown to the stationary phase, as the conversion of unsaturated fatty acids to CFAs is often a response to stress and nutrient limitation characteristic of this growth phase.
-
Culture: Grow bacteria in an appropriate liquid medium to the stationary phase.
-
Harvesting: Centrifuge the culture at 5,000 x g for 15 minutes at 4°C to pellet the cells.
-
Washing: Discard the supernatant and wash the cell pellet three times with sterile phosphate-buffered saline (PBS) or 0.9% NaCl to remove residual medium. Centrifuge between each wash.
-
Storage: The washed cell pellet can be processed immediately or stored at -80°C until lipid extraction.
Lipid Extraction Protocols
This method is a widely used liquid-liquid extraction technique for total lipids.
Materials:
-
Chloroform
-
Methanol
-
Deionized Water
-
Glass centrifuge tubes with Teflon-lined caps
Procedure:
-
Resuspend the bacterial cell pellet (from ~50 mL of culture) in 8 mL of deionized water.
-
Add 10 mL of methanol and 5 mL of chloroform to the cell suspension.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell lysis.
-
Add an additional 5 mL of chloroform and vortex for 30 seconds.
-
Add 5 mL of deionized water to induce phase separation and vortex for 30 seconds.
-
Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases. Three layers will be visible: an upper aqueous layer, a layer of precipitated protein at the interface, and a lower organic layer containing the lipids.
-
Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas or using a rotary evaporator.
-
Store the dried lipid extract at -20°C under a nitrogen atmosphere until further analysis.
The Folch method utilizes a larger solvent-to-sample ratio for a more exhaustive extraction.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass homogenizer or bead beater
-
Glass centrifuge tubes with Teflon-lined caps
Procedure:
-
Homogenize the bacterial cell pellet in a 2:1 (v/v) mixture of chloroform:methanol. Use a solvent volume that is 20 times the volume of the cell pellet (e.g., for a 1 mL pellet, use 20 mL of the solvent mixture).
-
Agitate the homogenate on an orbital shaker for 20-30 minutes at room temperature.
-
Filter the homogenate through a Whatman No. 1 filter paper or centrifuge at 2,000 x g for 10 minutes to pellet the cell debris and recover the supernatant.
-
To the filtrate, add 0.2 volumes of 0.9% NaCl solution (e.g., for 20 mL of filtrate, add 4 mL of NaCl solution).
-
Vortex the mixture for 30 seconds and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully remove the upper aqueous phase.
-
Collect the lower organic (chloroform) phase containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen or using a rotary evaporator.
-
Store the dried lipid extract at -20°C under a nitrogen atmosphere.
This is a simpler, one-step extraction method that avoids the use of chloroform.
Materials:
-
Isopropanol (IPA)
-
Microcentrifuge tubes
Procedure:
-
Resuspend the bacterial cell pellet in 1 mL of ice-cold isopropanol.
-
Vortex vigorously for 5 minutes to precipitate proteins and solubilize lipids.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the lipid extract to a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Store the dried lipid extract at -20°C.
Preparation of Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, the extracted fatty acids must be derivatized to their more volatile methyl esters.
Materials:
-
Hexane
-
2% Sulfuric acid in methanol
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Glass tubes with Teflon-lined caps
Procedure:
-
To the dried lipid extract, add 2 mL of 2% sulfuric acid in methanol.
-
Cap the tube tightly and heat at 80°C for 1 hour in a heating block or water bath.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 0.5 mL of deionized water, and vortex for 30 seconds.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
Wash the hexane layer with 1 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vortex and centrifuge as before.
-
Transfer the hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The FAME-containing hexane solution is now ready for GC-MS analysis.
Visualized Workflows
Caption: Bligh-Dyer lipid extraction workflow.
Caption: Folch lipid extraction workflow.
Caption: FAME preparation workflow.
References
Application Notes and Protocols for Methyl 10-(2-hexylcyclopropyl)decanoate in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 10-(2-hexylcyclopropyl)decanoate is a fatty acid methyl ester (FAME) containing a cyclopropane ring. While specific applications of this particular molecule in lipidomics research are not extensively documented in current literature, its structure is analogous to cyclopropane fatty acids (CFAs) found in various bacteria. CFAs are known to play roles in membrane fluidity and resistance to environmental stress. In lipidomics, FAMEs are routinely analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the fatty acid composition of complex biological samples.
These application notes provide a framework for the potential use of this compound as an analytical standard or a research compound in lipidomics, based on established methodologies for FAME analysis. The protocols outlined below are generalized from standard practices in the field and can be adapted for specific research needs.
Potential Applications in Lipidomics
-
Internal Standard for GC-MS Analysis: Due to its unique structure, which is not typically found in mammalian systems, this compound could serve as an excellent internal standard for the quantification of other fatty acids. Its distinct mass and retention time would allow for accurate normalization of sample-to-sample variability during sample preparation and analysis.
-
Bacterial Lipid Biomarker Research: As CFAs are characteristic components of the cell membranes of many bacterial species, this compound could be used as a reference standard for the identification and quantification of similar bacterial fatty acids in complex matrices like gut microbiota or environmental samples.
-
Studies on Fatty Acid Metabolism: The introduction of this synthetic CFA to cell cultures or model organisms could be used to investigate its uptake, incorporation into complex lipids, and its effects on cellular lipid metabolism and signaling pathways.
Data Presentation
The following tables provide hypothetical quantitative data that could be generated when using this compound as an internal standard in a GC-MS based lipidomics experiment.
Table 1: GC-MS Retention Time and Mass Fragments for Analyte and Internal Standard
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Palmitic acid methyl ester (C16:0) | 15.2 | 270, 74, 87 |
| Stearic acid methyl ester (C18:0) | 17.5 | 298, 74, 87 |
| Oleic acid methyl ester (C18:1) | 17.3 | 296, 264, 55 |
| This compound (Internal Standard) | 19.8 | 310, 178, 144 |
Table 2: Example Quantification of Fatty Acids in a Biological Sample Using this compound as an Internal Standard
| Analyte | Peak Area (Analyte) | Peak Area (Internal Standard) | Concentration of Internal Standard (µg/mL) | Calculated Concentration (µg/mL) |
| Palmitic acid | 1,250,000 | 1,500,000 | 10 | 8.33 |
| Stearic acid | 850,000 | 1,500,000 | 10 | 5.67 |
| Oleic acid | 2,100,000 | 1,500,000 | 10 | 14.00 |
Experimental Protocols
Protocol 1: Lipid Extraction and Transesterification to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the extraction of total lipids from a biological sample and their subsequent conversion to FAMEs for GC-MS analysis.
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal Standard Stock Solution: this compound in chloroform (1 mg/mL)
-
BF3-Methanol (14%)
-
Hexane
-
Anhydrous sodium sulfate
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
-
Nitrogen gas evaporator
Procedure:
-
Sample Homogenization: Homogenize the biological sample in a suitable buffer.
-
Lipid Extraction (Folch Method): a. To 1 part of the homogenized sample, add 20 parts of a chloroform:methanol (2:1, v/v) mixture. b. Add the internal standard, this compound, to a final concentration of 10 µg/mL. c. Vortex vigorously for 2 minutes. d. Add 0.2 parts of 0.9% NaCl solution and vortex for another minute. e. Centrifuge at 2,000 x g for 10 minutes to separate the phases. f. Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Solvent Evaporation: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen gas.
-
Transesterification: a. To the dried lipid extract, add 2 mL of 14% BF3-methanol. b. Cap the tube tightly and heat at 100°C for 30 minutes in a water bath or heating block. c. Cool the tube to room temperature. d. Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute. e. Centrifuge at 1,000 x g for 5 minutes. f. Transfer the upper hexane layer containing the FAMEs to a new tube. g. Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Sample Concentration: Concentrate the FAMEs under a stream of nitrogen to the desired final volume for GC-MS analysis.
Protocol 2: GC-MS Analysis of FAMEs
This protocol outlines the typical parameters for the analysis of FAMEs using a gas chromatograph coupled to a mass spectrometer.
Instrumentation:
-
Gas Chromatograph (GC) with a split/splitless injector
-
Mass Spectrometer (MS) with an electron ionization (EI) source
-
Capillary GC column suitable for FAME analysis (e.g., DB-23, HP-88, or similar polar column)
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 10:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: Increase to 180°C at 10°C/min
-
Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes
-
-
Transfer Line Temperature: 250°C
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
-
Scan Rate: 2 scans/second
Visualization of Workflows and Pathways
Caption: Workflow for the preparation of FAMEs for GC-MS analysis.
Caption: Hypothetical metabolic fate of an exogenous cyclopropane fatty acid.
Application Note: Studying Bacterial Stress Response with Cyclopropane Fatty Acid Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacteria constantly encounter and adapt to fluctuating and often harsh environmental conditions. These stress factors, including changes in pH, temperature, osmolarity, and exposure to antimicrobial agents, trigger sophisticated response mechanisms to ensure survival.[1][2][3] A key strategy for bacterial adaptation involves remodeling the cell membrane to maintain its integrity and functionality.[3][4]
One crucial modification is the conversion of unsaturated fatty acids (UFAs) within the membrane phospholipids into cyclopropane fatty acids (CFAs).[5][6][7] This conversion, catalyzed by cyclopropane fatty acid synthase (CFA synthase), alters the physical properties of the membrane, reducing fluidity and permeability.[5][6] Increased levels of CFAs have been linked to enhanced tolerance against various stresses, including acid shock, oxidative stress, and high osmolarity, and play a role in the pathogenesis of several bacterial species.[5][8][9]
This application note provides a comprehensive overview and detailed protocols for studying the bacterial stress response by quantifying changes in CFA composition. The analysis of CFAs serves as a valuable tool for understanding bacterial physiology, identifying novel antimicrobial targets, and assessing bacterial virulence.
Biological Background: CFA Synthesis and Regulation
Biosynthesis of Cyclopropane Fatty Acids
CFAs are formed post-synthesis by the modification of UFA chains already incorporated into membrane phospholipids. The enzyme CFA synthase, encoded by the cfa gene, catalyzes the transfer of a methylene group from the donor S-adenosyl-L-methionine (SAM) to the double bond of a UFA.[5][7][10] This reaction converts UFAs like palmitoleic acid (C16:1) and vaccenic acid (C18:1) into their corresponding cyclopropane derivatives, methylene-hexadecanoic acid (C17:0cyc) and methylene-octadecanoic acid (C19:0cyc, also known as lactobacillic acid), respectively.[4][11]
Function of CFAs in Stress Response
The introduction of a cyclopropane ring into the acyl chain of a phospholipid alters its conformation, making it more ordered and tightly packed. This modification leads to:
-
Decreased Membrane Fluidity: CFAs increase the order of the lipid bilayer without significantly sacrificing fluidity, which helps stabilize the membrane.[5]
-
Reduced Permeability: The altered packing reduces the permeability of the membrane to small molecules, such as protons (H+), which is critical for survival in acidic environments.[5][6]
-
Resistance to Oxidative Damage: The cyclopropane ring is less susceptible to attack by reactive oxygen species compared to the double bond of UFAs.[8]
Regulation of CFA Synthesis
The expression of the cfa gene is tightly regulated in response to environmental cues, particularly those associated with entry into the stationary phase of growth and various stress conditions.[6][8] In Escherichia coli, this regulation occurs at both transcriptional and post-transcriptional levels. The sigma factor RpoS, a master regulator of the general stress response, positively regulates the cfa promoter.[2] Additionally, several small RNAs (sRNAs) modulate cfa mRNA stability and translation in response to specific stresses like acid and envelope stress.[4][12][13]
Experimental Workflow for CFA Analysis
Analyzing changes in the CFA content of bacterial membranes in response to a specific stressor involves several key steps, from bacterial cultivation to instrumental analysis.
Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous chemicals such as chloroform, methanol, and hydrochloric acid. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Bacterial Culture and Stress Induction
-
Standard Culture: Inoculate a suitable liquid medium (e.g., LB, TSB) with a single colony of the bacterium of interest. Incubate with shaking at the optimal temperature until the culture reaches the desired growth phase (e.g., mid-logarithmic or early stationary phase).
-
Stress Induction (Example: Acid Stress):
-
Stress Induction (Example: Oxidative Stress):
-
Control: Add sterile water or buffer to the control flask.
-
Stress: Add a specific concentration of an oxidizing agent, such as hydrogen peroxide (H₂O₂) (e.g., 1-5 mM), to the experimental flask.[8]
-
Incubate both cultures for a defined period (e.g., 30-60 minutes).
-
-
Cell Harvesting:
-
Transfer a defined volume of culture (e.g., 10-50 mL) from both control and stressed conditions to centrifuge tubes.
-
Pellet the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Discard the supernatant and wash the cell pellet twice with sterile, cold phosphate-buffered saline (PBS) or deionized water to remove residual media.
-
The cell pellet can be processed immediately or stored at -80°C.
-
Protocol 2: Total Fatty Acid Extraction and Methylation (FAMEs)
This protocol describes a one-step acid-catalyzed transesterification method to simultaneously extract and methylate total cellular fatty acids.[14][15]
Reagents:
-
Anhydrous Methanol
-
Concentrated HCl
-
Hexane (GC grade)
-
Internal Standard (IS): Heptadecanoic acid (C17:0) or Pentadecanoic acid (C15:0) dissolved in hexane (e.g., 1 mg/mL). These are odd-chain fatty acids not typically found in most bacteria.
-
1.25 M Methanolic HCl: Carefully add 10.4 mL of concentrated HCl to 89.6 mL of anhydrous methanol. Prepare fresh.
Procedure:
-
Resuspend the washed cell pellet in 100 µL of water. For dry pellets, add 100 µL of water.
-
Add 1 mL of 1.25 M methanolic HCl to the cell suspension.
-
Add a known amount of internal standard (e.g., 20 µL of 1 mg/mL C17:0). The IS is crucial for accurate quantification.
-
Tightly cap the glass tubes (Teflon-lined caps are recommended) and vortex vigorously for 1 minute.
-
Incubate the mixture in a water bath or heating block at 80°C for 1 hour to facilitate simultaneous extraction and derivatization.[14][16]
-
Cool the tubes to room temperature.
-
Add 1.25 mL of hexane to extract the FAMEs. Vortex for 1 minute.
-
Add 1 mL of deionized water, vortex briefly, and centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
The sample is now ready for GC-MS analysis.
Protocol 3: GC-MS Analysis of FAMEs
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for FAME analysis.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of the sample is injected, typically with a split ratio (e.g., 10:1 or 20:1).
Typical GC Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 4°C/min.
-
Ramp 2: Increase to 250°C at 3°C/min.
-
Final hold: 250°C for 5 minutes. (Note: This program should be optimized based on the specific column and instrument used).[14]
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Data Presentation and Interpretation
Identification of CFAs
FAMEs are identified based on their retention times and mass spectra compared to known standards (e.g., Bacterial Acid Methyl Ester Mix) and mass spectral libraries (e.g., NIST). Cyclopropane fatty acid methyl esters have the same nominal mass as their mono-unsaturated counterparts but typically elute slightly later on non-polar columns. For example:
-
C16:1 (Palmitoleic acid) methyl ester: C₁₇H₃₂O₂ (MW: 268.44)
-
C17:0cyc (Methylene-hexadecanoic acid) methyl ester: C₁₈H₃₄O₂ (MW: 282.47)
-
C18:1 (Vaccenic acid) methyl ester: C₁₉H₃₆O₂ (MW: 296.5)
-
C19:0cyc (Lactobacillic acid) methyl ester: C₂₀H₃₈O₂ (MW: 310.5)
Quantification and Data Presentation
The relative abundance of each fatty acid is calculated by integrating the peak area from the total ion chromatogram (TIC) and normalizing it to the peak area of the internal standard. The results are typically presented as a percentage of the total fatty acid content.
Table 1: Fatty Acid Composition of E. coli under Control and Acid Stress Conditions
| Fatty Acid | Abbreviation | Control (% Total FAMEs) | Acid Stress (pH 4.5) (% Total FAMEs) | Fold Change |
| Myristic Acid | C14:0 | 4.5 ± 0.3 | 4.2 ± 0.2 | 0.93 |
| Palmitic Acid | C16:0 | 28.1 ± 1.5 | 27.5 ± 1.8 | 0.98 |
| Palmitoleic Acid | C16:1 | 25.5 ± 1.9 | 15.3 ± 1.1 | 0.60 |
| Methylene-hexadecanoic Acid | C17:0cyc | 2.1 ± 0.2 | 12.4 ± 0.9 | 5.90 |
| Vaccenic Acid | C18:1 | 38.8 ± 2.1 | 25.1 ± 1.5 | 0.65 |
| Methylene-octadecanoic Acid | C19:0cyc | 1.0 ± 0.1 | 15.5 ± 1.3 | 15.50 |
Data are presented as mean ± standard deviation from three biological replicates. The significant increase in C17:0cyc and C19:0cyc, coupled with a decrease in their precursors C16:1 and C18:1, is indicative of an active stress response.
Table 2: Ratio of Cyclopropane to Unsaturated Fatty Acids (CFA/UFA Ratio)
| Condition | Total UFAs (%) (C16:1 + C18:1) | Total CFAs (%) (C17:0cyc + C19:0cyc) | CFA/UFA Ratio |
| Control | 64.3 | 3.1 | 0.05 |
| Acid Stress (pH 4.5) | 40.4 | 27.9 | 0.69 |
The CFA/UFA ratio is a robust metric for quantifying the extent of membrane modification in response to stress.
Conclusion
The analysis of cyclopropane fatty acids is a powerful technique for investigating bacterial adaptation to environmental stress. The protocols outlined in this application note provide a reliable framework for inducing stress, preparing samples, and quantifying changes in the fatty acid profile of bacteria using GC-MS. By correlating specific stressors with an increase in CFA content, researchers can gain valuable insights into bacterial survival mechanisms, virulence factors, and potential new targets for therapeutic intervention. This methodology is broadly applicable across various fields, from fundamental microbiology to infectious disease research and drug development.
References
- 1. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of cfa gene in ampicillin tolerance in Shigella - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclopropane Fatty Acids Are Important for Salmonella enterica Serovar Typhimurium Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Cyclopropane fatty acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Bacterial Cyclopropane Fatty Acid Synthase mRNA Is Targeted by Activating and Repressing Small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes: Protocols for Derivatization of Cyclopropane Fatty Acids to Methyl Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclopropane fatty acids (CPFAs) are a unique class of fatty acids characterized by a cyclopropane ring within their aliphatic chain.[1] Found in various bacteria and some plant oils like lychee seed oil, they play a role in regulating membrane fluidity and offering protection against environmental stresses.[1][2] Accurate quantification and structural elucidation of CPFAs are crucial in microbiology, food science, and drug development. Gas chromatography (GC) is a primary analytical technique for fatty acid analysis, but the inherent polarity and low volatility of free fatty acids necessitate a derivatization step to convert them into more volatile and less polar fatty acid methyl esters (FAMEs).[3] This conversion neutralizes the polar carboxyl group, enabling effective separation based on boiling point and degree of unsaturation.[3][4]
However, the cyclopropane ring is susceptible to degradation under harsh acidic and high-temperature conditions.[5][6] Therefore, the choice of derivatization protocol is critical to preserve the integrity of the cyclopropane ring and ensure accurate analytical results. These application notes provide detailed protocols for both acid- and base-catalyzed derivatization of CPFAs to FAMEs, with a focus on methods that minimize artifact formation.
Data Presentation
The selection of the appropriate derivatization method depends on the sample matrix and the specific CPFAs being analyzed. The following table summarizes key quantitative parameters for different methods, highlighting conditions suitable for CPFAs.
| Derivatization Method | Catalyst | Temperature (°C) | Time | Yield/Recovery | Remarks |
| Acid-Catalyzed | |||||
| Mild HCl-Methanol | 1.2% (w/v) HCl in Methanol | 45 | 14 hours | Almost quantitative recovery of cis-9,10-methyleneoctadecanoic acid.[5] | Recommended for samples sensitive to harsh conditions. Minimizes artifact formation.[5] |
| Boron Trifluoride-Methanol | 10-14% BF₃ in Methanol | 37 - 60 | 20 minutes | Not specified for CPFAs, but generally quantitative for other fatty acids. | Caution is advised due to the acidic nature which may affect the cyclopropane ring.[6] |
| Base-Catalyzed | |||||
| Sodium Methoxide | 0.5 - 2 M Sodium Methoxide in Methanol | 50 | 10 minutes (for triacylglycerols) | Not specified for CPFAs, but generally rapid and efficient for transesterification. | Considered safer for CPFAs as it avoids acidic conditions that can destroy the cyclopropane ring.[6] |
| Two-Step Method | |||||
| Saponification/BF₃-Methanol | 1. 1 M KOH in 70% ethanol2. 10% BF₃ in methanol | 1. 902. 37 | 1. 1 hour2. 20 minutes | Not specified for CPFAs. | A conventional method, but the initial high temperature and subsequent acidic conditions require careful consideration for CPFA stability.[5] |
Experimental Protocols
Herein are detailed methodologies for the key experiments cited for the derivatization of cyclopropane fatty acids.
Protocol 1: Mild Acid-Catalyzed Esterification using HCl-Methanol
This protocol is adapted for CPFAs to minimize the degradation of the cyclopropane ring by using milder temperature conditions.[5]
Materials:
-
Sample containing cyclopropane fatty acids (lipids or free fatty acids)
-
Methanolic HCl (1.2% w/v): Prepare by bubbling anhydrous HCl gas into chilled methanol or by careful addition of acetyl chloride to methanol.
-
Hexane
-
Anhydrous sodium sulfate
-
Screw-capped glass tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Place 1-10 mg of the lipid sample into a screw-capped glass tube.
-
Add 2 mL of 1.2% methanolic HCl.
-
Tightly cap the tube and heat at 45°C for 14 hours in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of deionized water to stop the reaction.
-
Add 2 mL of hexane to extract the FAMEs.
-
Vortex the tube vigorously for 1 minute and then centrifuge at low speed to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC analysis.
Protocol 2: Base-Catalyzed Transesterification using Sodium Methoxide
This method is rapid and avoids acidic conditions, making it suitable for CPFAs, especially when they are present as esters in glycerolipids.[6]
Materials:
-
Lipid sample containing cyclopropane fatty acids
-
0.5 M Sodium methoxide in methanol
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Screw-capped glass tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Dissolve approximately 10 mg of the lipid sample in 1 mL of hexane in a screw-capped glass tube.
-
Add 0.2 mL of 0.5 M sodium methoxide in methanol.
-
Tightly cap the tube and vortex vigorously for 2 minutes.
-
Heat the reaction mixture at 50°C for 10-15 minutes.
-
Cool the tube to room temperature.
-
Add 2 mL of saturated NaCl solution to stop the reaction and wash the mixture.
-
Vortex and then centrifuge to separate the phases.
-
Transfer the upper hexane layer to a clean vial.
-
Dry the extract over anhydrous sodium sulfate.
-
The resulting FAMEs are ready for GC analysis.
Protocol 3: Two-Step Saponification and Acid-Catalyzed Methylation using BF₃-Methanol
This is a conventional, robust method, but caution is advised due to the high temperature and acidic steps which could potentially affect the cyclopropane ring.[5]
Materials:
-
Lipid sample
-
1 M KOH in 70% ethanol
-
6 M HCl
-
10% Boron trifluoride (BF₃) in methanol
-
Hexane
-
Deionized water
-
Anhydrous sodium sulfate
-
Screw-capped glass tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure: Step 1: Saponification
-
Place the lipid sample in a screw-capped glass tube.
-
Add 1 mL of 1 M KOH in 70% ethanol.
-
Heat the mixture at 90°C for 1 hour to hydrolyze the lipids into free fatty acids.
-
Cool the reaction mixture and acidify with 0.2 mL of 6 M HCl.
-
Add 1 mL of water and extract the free fatty acids with 1 mL of hexane.
-
Transfer the hexane layer to a new tube and evaporate the solvent under a stream of nitrogen.
Step 2: Methylation
-
To the dried free fatty acids, add 1 mL of 10% BF₃ in methanol.
-
Heat at 37°C for 20 minutes.
-
Add water to the solution and extract the FAMEs with 1 mL of hexane.
-
Transfer the hexane layer to a clean vial and dry over anhydrous sodium sulfate.
-
The sample is now ready for GC analysis.
Visualizations
Caption: Workflows for acid- and base-catalyzed derivatization of CPFAs.
Caption: Workflow for the two-step saponification and methylation protocol.
References
- 1. Cyclopropane fatty acid - Wikipedia [en.wikipedia.org]
- 2. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
Application Note: Mass Spectrometry Fragmentation Analysis of Methyl 10-(2-hexylcyclopropyl)decanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Electron Ionization Mass Spectrometry Fragmentation Pattern
The mass spectrum of Methyl 10-(2-hexylcyclopropyl)decanoate is predicted to exhibit several characteristic ions resulting from established fragmentation pathways of fatty acid methyl esters, with specific fragments arising from the presence and location of the cyclopropane ring. The molecular weight of this compound (C20H38O2) is 310.5 g/mol .[1]
Key Fragmentation Pathways:
-
McLafferty Rearrangement: A hallmark of FAMEs, this rearrangement is expected to produce a prominent ion at m/z 74 . This ion corresponds to the methoxycarbonyl group along with the alpha and beta carbons.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group (C2-C3) will result in the loss of a methoxycarbonyl radical, leading to an ion at m/z 279 ([M-31]+).
-
Cleavage related to the Cyclopropane Ring: The cyclopropane ring is the most significant structural feature influencing the fragmentation of the alkyl chain. Cleavage at the bonds adjacent to the cyclopropane ring is expected. The fragmentation of cyclopropane rings can be complex, but key diagnostic ions are anticipated from the cleavage of the C-C bonds of the ring itself or the bonds flanking the ring. For cyclopropane fatty acid esters, the mass spectra can be very similar to their monounsaturated counterparts.[2] In some cases, dual cross-ring cleavages on both sides of the cyclopropane ring can result in diagnostic ion pairs separated by 14 Da.[3]
-
Cleavage of the alkyl chain at the cyclopropane ring can lead to two primary carbocations. Cleavage between C9 and the cyclopropyl group would yield a fragment containing the ester, while cleavage on the other side of the ring would produce a hexylcyclopropyl fragment. The location of the cyclopropane ring between C10 and C11 (considering the cyclopropane as a substituent on the decanoate chain) suggests that cleavage will occur around this point.
-
Fragments resulting from the opening and subsequent cleavage of the cyclopropane ring are also possible, leading to a series of ions in the mid-mass range. It has been noted for some cyclopropane fatty acids that the ion at m/z 41 is of higher intensity than m/z 43 .
-
Summary of Predicted Key Ions:
The following table summarizes the predicted key fragment ions for this compound in EI-MS. The relative intensities are estimations based on the fragmentation of similar FAMEs and may vary depending on the specific analytical conditions.
| m/z | Proposed Fragment | Predicted Relative Intensity |
| 310 | [M]+• (Molecular Ion) | Low to Medium |
| 279 | [M - •OCH3]+ | Low |
| 199 | Cleavage at the cyclopropane ring | Medium |
| 167 | Cleavage at the cyclopropane ring | Medium |
| 74 | McLafferty Rearrangement | High (often base peak) |
| 55 | Alkyl fragment | High |
| 41 | Alkyl fragment | High |
Experimental Protocols
Sample Preparation: Transesterification of Fatty Acids
For the analysis of fatty acids from a biological matrix, they must first be converted to their corresponding methyl esters.
Materials:
-
Lipid extract
-
Methanolic HCl (1.25 M) or BF3-Methanol (14%)
-
n-Hexane
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate
Protocol:
-
To the dried lipid extract (approximately 1-10 mg), add 2 mL of 1.25 M methanolic HCl.
-
Seal the reaction vial and heat at 80°C for 1 hour.
-
After cooling to room temperature, add 1 mL of water and 2 mL of n-hexane.
-
Vortex the mixture vigorously for 1 minute and then centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Wash the hexane layer with 1 mL of saturated NaCl solution.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
The resulting FAME solution is ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
GC Conditions:
-
Column: A mid-polarity capillary column, such as a DB-23 or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 240°C at 4°C/min.
-
Hold at 240°C for 10 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-400.
Visualizations
Fragmentation Workflow
References
Chromatographic Separation of Cyclopropane Fatty Acid Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane fatty acids (CPFAs) are a unique class of lipids characterized by a cyclopropane ring within their aliphatic chain. They are found in various organisms, including bacteria, protozoa, and plants. The position and stereochemistry of the cyclopropane ring give rise to a variety of isomers, each potentially possessing distinct biological activities. Consequently, the accurate separation and quantification of these isomers are crucial for research in microbiology, drug development, and food science. This document provides detailed application notes and protocols for the chromatographic separation of cyclopropane fatty acid isomers by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
I. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Cyclopropane Fatty Acid Isomers
GC-MS is a powerful and widely used technique for the analysis of fatty acids, including CPFAs. Due to the high resolution of capillary GC columns, it is possible to separate positional and geometric isomers of CPFAs, often after derivatization to their more volatile fatty acid methyl esters (FAMEs).
Principle of Separation
The separation of FAMEs on a GC column is primarily based on their boiling points and polarity. Highly polar cyanopropyl or ionic liquid-based capillary columns are particularly effective for resolving isomers. The interaction of the cyclopropane ring and the double bonds (in the case of cyclopropene fatty acids) with the stationary phase allows for the separation of isomers with subtle structural differences.
Experimental Protocol: GC-MS Analysis of Bacterial CPFAs
This protocol outlines the steps for the extraction, derivatization, and GC-MS analysis of CPFAs from bacterial cell pellets.
1. Lipid Extraction (Folch Method)
-
Materials: Bacterial cell pellet, Chloroform, Methanol, 0.9% NaCl solution, Centrifuge, Glass centrifuge tubes.
-
Procedure:
-
To a pellet of approximately 100 mg of bacterial cells, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a Pasteur pipette and transfer it to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Materials: Dried lipid extract, 2% H₂SO₄ in methanol, Hexane, Saturated NaCl solution, Anhydrous sodium sulfate.
-
Procedure:
-
Add 2 mL of 2% sulfuric acid in methanol to the dried lipid extract.
-
Seal the tube tightly and heat at 80°C for 1 hour in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution, and vortex for 30 seconds.
-
Centrifuge at 1,000 x g for 2 minutes to separate the layers.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
-
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass spectrometer detector.
-
Column: A highly polar capillary column is recommended, such as a cyanopropyl-based column (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness) or an ionic liquid column (e.g., SLB-IL111).[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp to 240°C at 4°C/min.
-
Hold at 240°C for 20 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Scan Speed: 2 scans/second.
-
Data Presentation: Quantitative GC-MS Data for CPFA Isomers
The following table summarizes typical retention times for common C17 and C19 cyclopropane fatty acid methyl esters on a polar capillary column. Actual retention times may vary depending on the specific instrument, column, and conditions.
| Fatty Acid Methyl Ester Isomer | Abbreviation | Carbon Number | Retention Time (min) | Key Diagnostic Ions (m/z) |
| cis-9,10-Methylenehexadecanoic acid | C17:0 cyc (Δ9) | C17 | ~20.5 | 312 (M+), 281, 199, 113 |
| cis-11,12-Methyleneoctadecanoic acid (Lactobacillic acid) | C19:0 cyc (Δ11) | C19 | ~24.8 | 340 (M+), 309, 227, 141 |
| cis-9,10-Methyleneoctadecanoic acid (Dihydrosterculic acid) | C19:0 cyc (Δ9) | C19 | ~25.2 | 340 (M+), 309, 199, 113 |
Note: The elution order of positional isomers can vary based on the specific stationary phase.
Visualization: GC-MS Analysis Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing FAME Separation in Gas Chromatography
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you improve the resolution in your Gas Chromatography (GC) separation of Fatty Acid Methyl Esters (FAMEs).
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific challenges you may encounter during your FAME analysis experiments, providing actionable solutions to enhance your chromatographic resolution.
Q1: Why are my FAME peaks co-eluting or showing poor separation?
Co-elution, where two or more compounds elute from the GC column at the same time, is a common issue that compromises quantification and identification.[1][2] Several factors can contribute to poor resolution.
Initial Assessment: First, confirm that co-elution is occurring. Asymmetrical peaks, such as those with shoulders, can indicate the presence of multiple overlapping compounds.[2] If you are using a mass spectrometer (MS) detector, you can examine the mass spectra across the peak to identify different fragmentation patterns, which would confirm the presence of more than one compound.[3]
Troubleshooting Steps:
-
Optimize the Temperature Program:
-
Lower the Initial Temperature: Starting the oven at a lower temperature can improve the separation of early-eluting peaks.[3]
-
Reduce the Ramp Rate: A slower temperature ramp rate increases the interaction time between the analytes and the stationary phase, which can significantly enhance resolution, although it will also increase the total run time.[3][4]
-
Introduce an Isothermal Hold: An isothermal hold at a temperature just below the elution temperature of the co-eluting pair can improve their separation.[3]
-
-
Adjust the Carrier Gas Flow Rate:
-
Evaluate Your GC Column:
Q2: My chromatogram shows peak tailing. What is causing this and how can I fix it?
Peak tailing can be caused by several factors, including issues with the derivatization process, column activity, or sample overload.
Potential Causes and Solutions:
-
Incomplete Derivatization: Free fatty acids are highly polar and can interact with the stationary phase, leading to peak tailing.[6] Ensure your derivatization to FAMEs is complete.
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can cause polar analytes to tail. Ensure all components of your GC system are properly deactivated.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[7] Try diluting your sample or increasing the split ratio.[7]
Frequently Asked Questions (FAQs)
Derivatization
Q3: Why is derivatization of fatty acids to FAMEs necessary for GC analysis?
Free fatty acids are highly polar compounds that tend to form hydrogen bonds, which can lead to adsorption issues and poor peak shape in GC analysis.[8] Derivatization to FAMEs neutralizes the polar carboxyl group, making the molecules more volatile and less polar.[8] This allows for separation based on boiling point, degree of unsaturation, and molecular geometry.[8]
Q4: What are the most common derivatization methods for preparing FAMEs?
The most common methods are acid-catalyzed and base-catalyzed esterification/transesterification.[8]
-
Acid-Catalyzed Esterification: A widely used method involves heating the sample with a reagent like Boron Trifluoride (BF₃) in methanol.[6][8]
-
Base-Catalyzed Transesterification: This method is often faster and can be performed under milder conditions.[9]
-
Silylation: An alternative method that converts fatty acids into trimethylsilyl (TMS) esters using reagents like Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6][8]
GC Column Selection
Q5: What type of GC column is best for FAME analysis?
The choice of column depends on the specific fatty acids in your sample.[10]
-
For general FAME analysis: Highly polar columns are typically used. Common stationary phases include cyanopropyl silicone and polyethylene glycol (WAX).[5][10]
-
For separating cis/trans isomers: Highly polar cyanopropyl columns, such as the HP-88 or SP-2560, are preferred due to their ability to separate based on the geometric configuration of the double bonds.[11]
Comparison of Common GC Columns for FAME Analysis
| Column Type | Stationary Phase | Polarity | Key Applications |
| SP-2560 | Biscyanopropyl polysiloxane | High | Excellent for separating cis/trans isomers of FAMEs.[10] |
| HP-88 / CP-Sil 88 | Cyanopropyl silicone | High | Specifically designed for detailed FAME analysis, including cis/trans isomers.[10] |
| DB-WAX / HP-INNOWax | Polyethylene Glycol (PEG) | Medium to High | Good for general FAME analysis, separating by carbon number and degree of unsaturation.[5][10] |
| DB-23 | Cyanopropyl column | Medium | Provides excellent separation for complex FAME mixtures and some cis/trans separation.[5] |
Method Parameters
Q6: How does the temperature program affect the resolution of FAMEs?
The temperature program directly influences the separation of FAMEs.[4]
-
Initial Temperature: A lower starting temperature provides better resolution for more volatile, shorter-chain FAMEs.[3]
-
Ramp Rate: A slower temperature ramp allows for more interaction with the stationary phase, leading to better separation of closely eluting compounds.[3][4] However, this increases analysis time.[3]
-
Final Temperature and Hold Time: The final temperature should be high enough to elute all FAMEs in the sample within a reasonable time. A final hold ensures that all components have eluted before the next injection.
Q7: What is the optimal carrier gas and flow rate for FAME analysis?
Helium is a commonly used carrier gas.[9] The optimal flow rate depends on the column dimensions (length and internal diameter). It is crucial to set the flow rate to achieve the optimal linear velocity for the best column efficiency and, consequently, the best resolution.[3] Hydrogen can also be used as a carrier gas and often provides faster analysis times and better efficiency at higher linear velocities.
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol
This protocol describes a common method for preparing FAMEs from fatty acids.[6][8]
Materials:
-
Sample containing fatty acids (1-25 mg)
-
BF₃-Methanol solution (12-14% w/w)
-
Hexane or Heptane (GC grade)
-
Saturated Sodium Chloride solution
-
Anhydrous Sodium Sulfate
-
Screw-capped glass tube with a PTFE liner
Procedure:
-
Place the dried sample into a screw-capped glass tube.[8]
-
Add 2 mL of BF₃-Methanol solution to the sample.
-
Cap the tube tightly and heat at 60-100°C for 5-60 minutes. The optimal time and temperature may need to be determined empirically for specific sample types.[8]
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane (or heptane) to the tube.
-
Vortex the tube vigorously for 30 seconds to extract the FAMEs into the organic layer.[9]
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer containing the FAMEs to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate.
-
The FAMEs are now ready for GC analysis.
Protocol 2: GC Method Parameters for FAME Analysis
The following table provides a starting point for GC method parameters for FAME analysis. These may need to be optimized for your specific application and instrument.
| Parameter | Recommended Setting |
| GC Column | Highly polar column (e.g., HP-88, 100 m x 0.25 mm, 0.20 µm) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | Optimized for the column dimensions (e.g., 1 mL/min)[12] |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 to 100:1 (can be adjusted based on sample concentration) |
| Oven Program | Initial: 140°C, hold for 5 minRamp: 4°C/min to 240°CHold: 15 min at 240°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260 °C |
Note: The oven program is an example and should be optimized for the specific FAMEs being analyzed.
Visualizations
Caption: A logical workflow for troubleshooting poor resolution in GC-FAME analysis.
Caption: A typical experimental workflow for the derivatization of fatty acids to FAMEs.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. agilent.com [agilent.com]
- 6. restek.com [restek.com]
- 7. chromforum.org [chromforum.org]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. restek.com [restek.com]
- 12. researchgate.net [researchgate.net]
"overcoming matrix effects in mass spectrometry of lipid extracts"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome matrix effects in the mass spectrometry of lipid extracts.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in the context of lipid analysis by mass spectrometry?
A1: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix. In liquid chromatography-mass spectrometry (LC-MS), these interfering components can either suppress or enhance the analyte's signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis. In lipidomics, phospholipids are a major cause of matrix effects, particularly when using electrospray ionization (ESI).[1]
Q2: What are the common signs of matrix effects in my data?
A2: Common indicators of matrix effects include poor assay reproducibility, low or inconsistent signal intensity for your analyte of interest across replicates, and a loss of sensitivity, especially at the lower limits of quantitation.[2] If you observe these issues, it is highly probable that your analysis is being affected by ion suppression from matrix components.
Q3: How can I definitively test for the presence of matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method used to identify at what retention times matrix effects are occurring. A constant flow of your lipid standard is infused into the mass spectrometer after the analytical column. A blank, extracted sample from your matrix is then injected. Any dip or rise in the baseline signal of the infused standard indicates ion suppression or enhancement at that specific time in the chromatogram.[1][2]
-
Post-Extraction Spike Method: This is a quantitative approach to measure the extent of the matrix effect. You compare the signal response of a lipid standard in a clean solvent to the response of the same standard spiked into a blank matrix sample after it has gone through the entire extraction process. The percentage difference in the signal provides a quantitative measure of the matrix effect.[1]
Q4: How do internal standards help mitigate matrix effects?
A4: Internal standards (IS) are crucial for accurate quantification when matrix effects are present.[1] An ideal internal standard is chemically very similar to the analyte. It is added to a sample at a known concentration before any sample preparation steps. Because the IS and the analyte have similar chemical and physical properties, they will be affected in the same way by sample loss during preparation and by ion suppression or enhancement during analysis. By measuring the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate and precise quantification.[1][3] Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard as they co-elute with the analyte and exhibit nearly identical ionization behavior.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low and irreproducible signal for my lipid of interest.
This is a classic symptom of ion suppression caused by matrix effects.[2] Follow this troubleshooting workflow:
Troubleshooting flowchart for addressing suspected matrix effects.
-
Step 1: Dilute the Sample: A simple first step is to dilute your sample extract (e.g., 1:10, 1:100) with the initial mobile phase. This reduces the concentration of interfering matrix components. This is only a viable solution if your analyte concentration remains above the instrument's limit of detection.[1]
-
Step 2: Optimize Chromatography: If dilution is insufficient or reduces your signal too much, modify your LC method to better separate your lipids from the matrix components. This can involve adjusting the gradient profile, changing the mobile phase composition, or using a different column chemistry (e.g., a C18 or HILIC column).[1]
-
Step 3: Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before analysis.[4] Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are more effective at removing phospholipids than simple Protein Precipitation (PPT).[5][6]
-
Step 4: Use a Better Internal Standard: If you are still seeing variability, ensure you are using an appropriate internal standard. A stable isotope-labeled internal standard (SIL-IS) that is specific to the lipid class of your analyte is the best choice to compensate for matrix effects that cannot be eliminated through sample cleanup.[1]
Data on Mitigation Strategies
The choice of sample preparation method has a significant impact on the level of residual matrix components and analyte recovery. Phospholipids are a primary cause of ion suppression in bioanalysis.
| Sample Preparation Method | General Phospholipid Removal Efficiency | Typical Analyte Recovery | Key Considerations |
| Protein Precipitation (PPT) | Very Low (0-10%) | 50-90% | Simplest and fastest method, but leaves most phospholipids in the extract, often leading to significant matrix effects.[5][6] |
| Liquid-Liquid Extraction (LLE) | Moderate | 70-90% | Offers better selectivity than PPT. Recovery can be variable and the method is difficult to automate.[7] |
| Solid-Phase Extraction (SPE) | High | 80-100% | Provides cleaner extracts than LLE and is highly reproducible and automatable.[5][6][8] |
| Specialized SPE (e.g., HybridSPE) | Very High (>99%) | 70-90% | Specifically designed to deplete phospholipids, resulting in the least matrix interference and dramatically improved analyte response.[5] |
Data synthesized from multiple sources comparing various sample preparation techniques for biological samples.[5][7][8]
Experimental Protocols & Workflows
A typical experimental workflow for lipid analysis involves several key steps from sample collection to data acquisition.
A typical experimental workflow for lipid analysis using mass spectrometry.
Protocol 1: Liquid-Liquid Extraction (LLE) - Modified Bligh & Dyer Method
This protocol is a common method for extracting a broad range of lipids from plasma.
Materials:
-
Plasma sample
-
Chloroform, Methanol, Water (HPLC grade)
-
Internal standard solution
-
Glass centrifuge tubes
-
Pasteur pipette (glass)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Internal Standard Spiking: To a glass tube, add a known amount of your internal standard. Add 1 mL of the plasma sample.
-
Solvent Addition: Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol to the sample. This creates a single-phase mixture.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of distilled water and vortex for another 30 seconds.
-
Centrifugation: Centrifuge the sample at 1,000 x g for 5 minutes at room temperature. This will result in two distinct liquid phases.
-
Lipid Collection: The lipids will be in the lower organic phase (chloroform). Carefully collect this bottom layer using a glass Pasteur pipette, taking care not to disturb the protein disk at the interface, and transfer it to a new clean tube.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your LC-MS system (e.g., 100 µL of isopropanol).
Protocol 2: Solid-Phase Extraction (SPE) for Lipid Cleanup
This generalized protocol uses a reverse-phase (e.g., C18) SPE cartridge to clean up a lipid extract.
Materials:
-
SPE cartridge (e.g., C18, 100 mg)
-
Sample extract (from PPT or LLE)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol or Chloroform:Methanol 2:1)
-
SPE manifold
Procedure:
-
Conditioning: Pass 1 mL of conditioning solvent (Methanol) through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass 1 mL of equilibration solvent (Water) through the cartridge to prepare it for the aqueous sample environment. Do not let the cartridge go dry.
-
Loading: Load the reconstituted sample extract onto the SPE cartridge.
-
Washing: Pass 1 mL of the wash solvent through the cartridge to remove highly polar, unwanted matrix components.
-
Elution: Pass 1 mL of the elution solvent through the cartridge to collect the lipids of interest into a clean collection tube.
-
Drying & Reconstitution: The eluted sample is typically dried down under nitrogen and reconstituted in a solvent compatible with the LC-MS system.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. news-medical.net [news-medical.net]
- 7. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Derivatization for Cyclopropane Fatty Acids
Welcome to the technical support center for the derivatization of cyclopropane fatty acids (CPFAs). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the successful derivatization of CPFAs for analysis, primarily by gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatizing cyclopropane fatty acids?
A1: Derivatization is a crucial step to prepare cyclopropane fatty acids for gas chromatography (GC) analysis. In their natural state, fatty acids are polar and have low volatility, which leads to poor chromatographic peak shape and inaccurate quantification.[1][2] Derivatization converts the polar carboxyl group into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME).[1][2] This allows for better separation based on boiling point, degree of unsaturation, and molecular geometry.[2]
Q2: What are the most common methods for derivatizing CPFAs?
A2: The most common methods involve esterification to form FAMEs. These can be broadly categorized as acid-catalyzed and base-catalyzed reactions.
-
Acid-catalyzed methylation: Reagents like boron trifluoride (BF₃) in methanol or methanolic hydrochloric acid (HCl) are widely used.[2][3][4] These methods are effective for both free fatty acids and esterified fatty acids in complex lipids.[2]
-
Base-catalyzed transesterification: Reagents such as sodium methoxide or potassium hydroxide (KOH) in methanol are used. This method is rapid but is not effective for free fatty acids.[5][6]
Q3: Can the cyclopropane ring be damaged during derivatization?
A3: Yes, the cyclopropane ring can be susceptible to opening or side reactions under harsh derivatization conditions.[7][8] It is important to use optimized and relatively mild conditions to preserve the integrity of the cyclopropane ring. For instance, methods using boron trifluoride (BF₃) are generally considered effective, but care must be taken to avoid artifact formation with certain fatty acid structures.
Q4: How can I confirm the presence of CPFAs in my sample?
A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying CPFAs. After derivatization to FAMEs, the mass spectrum of a CPFA methyl ester will have a characteristic fragmentation pattern. Additionally, a simple procedure involving bromination after catalytic hydrogenation can be used. The hydrogenation removes unsaturations, and subsequent bromination specifically removes cyclopropane acids from the chromatographic profile, thus confirming their presence by their absence.[9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no FAME peaks in GC analysis | 1. Incomplete Derivatization: Reaction time, temperature, or reagent concentration may be insufficient.[1][11] 2. Presence of Water: Moisture in the sample or reagents can inhibit the esterification reaction.[1][12] 3. Degraded Reagents: Derivatization reagents can degrade over time if not stored properly.[1] | 1. Optimize Reaction Conditions: Increase reaction time or temperature. Ensure a molar excess of the derivatizing reagent.[1] Analyze aliquots at different time points to determine when the reaction is complete.[1] 2. Ensure Anhydrous Conditions: Dry the sample thoroughly before adding reagents. Use anhydrous solvents and reagents. A water scavenger like 2,2-dimethoxypropane can be added. Dry the final organic extract with anhydrous sodium sulfate.[1] 3. Use Fresh Reagents: Always use high-quality, fresh derivatization reagents and adhere to recommended storage conditions.[1] |
| Poor peak shape (tailing) | 1. Underivatized Fatty Acids: The presence of underivatized, polar fatty acids can cause peak tailing.[2] 2. Active Sites in GC System: The GC inlet liner or column may have active sites that interact with the analytes. | 1. Ensure Complete Derivatization: Refer to the solutions for "Low or no FAME peaks." 2. Use a Deactivated Inlet Liner: A deactivated liner will minimize interactions with the sample. Regularly replace the liner and septum. |
| Extra, unexpected peaks in the chromatogram | 1. Side Reactions: Harsh reaction conditions (e.g., very high temperatures or prolonged reaction times) can cause side reactions and the formation of artifacts.[4] 2. Contaminated Reagents or Glassware: Impurities in solvents or reagents, or residues in glassware can introduce contaminants. | 1. Use Milder Conditions: Optimize the reaction to use the mildest effective temperature and shortest necessary time. 2. Run a Reagent Blank: Always prepare and analyze a reagent blank (all reagents without the sample) to identify any peaks originating from the reagents or sample preparation process.[1] Ensure all glassware is thoroughly cleaned and rinsed with a nonpolar solvent. |
| Low recovery of internal standard | 1. Inefficient Extraction: The FAMEs, including the internal standard, may not be fully extracted from the reaction mixture into the organic solvent.[12] 2. Incomplete Derivatization of the Standard: If the internal standard is a free fatty acid, it may not have been fully derivatized. | 1. Ensure Thorough Mixing: Vortex the reaction mixture vigorously after adding the extraction solvent to ensure complete transfer of the FAMEs into the organic phase.[1] Consider a second extraction step.[12] 2. Verify Standard Derivatization: Ensure the chosen derivatization method is appropriate for the internal standard used. |
Data Presentation: Comparison of Derivatization Methods
| Method | Reagent | Typical Reaction Conditions | Advantages | Disadvantages | Recovery/Efficiency |
| Acid-Catalyzed Methylation | 10-14% Boron Trifluoride (BF₃) in Methanol | 60-100°C for 5-60 minutes[2] | Robust for both free fatty acids and glycerolipids; relatively fast.[2] | BF₃ is toxic and moisture-sensitive; can cause destruction of labile functional groups like cyclopropane rings if not optimized. | Generally high, but can be variable. |
| Acid-Catalyzed Methylation | 1.25 M HCl in Methanol | 50°C overnight or 75-80°C for 1 hour[5][6] | Effective for total fatty acid analysis (free and bound).[5][6] | Longer reaction times at lower temperatures. | Good yields (>96%) reported for various lipid classes.[3] |
| Base-Catalyzed Transesterification | 0.5 M Sodium Methoxide in Methanol | 50°C for 10 minutes[5][6] | Very fast and proceeds under mild conditions. | Not effective for derivatizing free fatty acids. | Efficient for transesterification of glycerolipids. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol
This protocol is a widely used method for the simultaneous esterification of free fatty acids and transesterification of esterified fatty acids.
Materials:
-
Lipid sample (1-25 mg) or dried lipid extract
-
Screw-capped glass tube with a PTFE liner
-
10-14% Boron Trifluoride in Methanol (BF₃-Methanol)
-
Hexane or Heptane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the lipid sample or dried lipid extract into a screw-capped glass tube. If the sample is in an aqueous solution, it must be evaporated to dryness first.
-
Reagent Addition: Add 2 mL of 10-14% BF₃-Methanol to the sample.[2]
-
Reaction: Tightly cap the tube and heat it in a water bath or heating block at 60-100°C for 5-60 minutes.[2] The optimal time and temperature may need to be determined empirically for specific sample types.[1]
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane or heptane.[1]
-
Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the organic (upper) layer.[1] Centrifuge briefly to ensure a clean separation of the layers.
-
Collection and Drying: Carefully transfer the upper organic layer to a clean vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.[1]
-
Analysis: The sample is now ready for GC or GC-MS analysis.
Protocol 2: Base-Catalyzed Transesterification followed by Acid-Catalyzed Esterification
This two-step method is suitable for samples containing both glycerolipids and free fatty acids.
Materials:
-
Lipid sample or dried lipid extract
-
0.5 M Sodium Methoxide in Methanol
-
1.25 M HCl in Methanol
-
Hexane (GC grade)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Place the dried lipid extract in a screw-capped glass tube.
-
Base-Catalyzed Transesterification: Add 0.5 mL of 0.5 M sodium methoxide in methanol.[5][6] Incubate at 50°C for 10 minutes.[5]
-
Acidification and Esterification: Cool the tube to room temperature. Add 0.5 mL of 1.25 M HCl in methanol to neutralize the base and catalyze the esterification of free fatty acids.[5][6] Heat at 75-80°C for 1 hour.[5]
-
Quenching and Extraction: Cool the tube to room temperature. Add 1 mL of saturated NaHCO₃ solution to quench the reaction, followed by 1 mL of hexane.
-
Phase Separation and Collection: Vortex thoroughly and centrifuge. Transfer the upper hexane layer to a clean vial.
-
Drying and Analysis: Add anhydrous sodium sulfate to the collected hexane layer. The sample is now ready for analysis.
Visualizations
Caption: General experimental workflow for the derivatization of cyclopropane fatty acids.
Caption: Troubleshooting decision tree for low FAME yield in CPFA derivatization.
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Simple Procedure for Detecting the Presence of Cyclopropane Fatty Acids in Bacterial Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple procedure for detecting the presence of cyclopropane fatty acids in bacterial lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
"minimizing isomerization during sample preparation of cyclopropane lipids"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopropane lipids. The focus is on minimizing isomerization and degradation during sample preparation to ensure accurate analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cyclopropane fatty acid (CFA) degradation during sample preparation?
A1: The primary cause of CFA degradation is exposure to acidic conditions, particularly during the hydrolysis of complex lipids to free fatty acids. Acid hydrolysis or acid methanolysis has been shown to degrade the cyclopropane ring, leading to the formation of various artifacts and an underestimation of the actual CFA content.[1][2]
Q2: What is the recommended method for releasing CFAs from complex lipids?
A2: Saponification, which is a base-catalyzed hydrolysis, is the recommended method for releasing CFAs from complex lipids. Studies have shown that saponification does not degrade the cyclopropane ring, ensuring a more accurate quantification of these fatty acids.[1][2] A commonly used and effective method is saponification with 15% sodium hydroxide (NaOH) in 50% aqueous methanol at 100°C for 30 minutes.[1][2]
Q3: Can I use acid-catalyzed methylation to prepare fatty acid methyl esters (FAMEs) from the free fatty acids obtained after saponification?
A3: While the initial hydrolysis should be base-catalyzed, the subsequent methylation of the resulting free fatty acids can be performed using an acid catalyst, such as boron trifluoride (BF₃) in methanol or methanolic HCl. However, it is crucial to ensure that the saponification step is complete and the sample is neutralized or made slightly basic before the addition of the acidic methylation reagent to minimize the exposure of the intact cyclopropane ring to harsh acidic conditions.
Q4: Are there any lipid extraction methods that are particularly suitable for preserving cyclopropane lipids?
A4: Standard lipid extraction methods, such as the Bligh and Dyer or Folch methods, are generally suitable for extracting lipids containing CFAs. The key to preserving the integrity of the cyclopropane ring is to avoid acidic conditions during and after extraction. It is also good practice to minimize exposure to high temperatures and oxidative conditions.
Q5: How should I store my lipid samples to prevent CFA degradation?
A5: Lipid extracts should be stored at low temperatures, preferably at -20°C or -80°C, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For long-term storage, it is advisable to store the lipids in an organic solvent in sealed glass vials to prevent degradation. Repeated freeze-thaw cycles should be avoided as they can potentially affect sample integrity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable cyclopropane fatty acids (CFAs) in a sample where they are expected. | 1. Acid-catalyzed hydrolysis or methanolysis was used. 2. Harsh derivatization conditions. 3. Degradation during storage. | 1. Switch to a base-catalyzed hydrolysis (saponification) method. [1][2]2. Use a milder methylation procedure and ensure the reaction time and temperature are optimized. 3. Store lipid extracts at low temperatures under an inert atmosphere and minimize freeze-thaw cycles. |
| Appearance of unexpected or unknown peaks in the gas chromatogram. | 1. Acid-induced degradation of CFAs. 2. Artifacts from derivatization reagents. 3. Contamination of the sample or GC system. | 1. These are likely ring-opened products or other isomers formed under acidic conditions. Use saponification for hydrolysis to eliminate these artifacts. [1][2]2. Run a blank with the derivatization reagents to identify any extraneous peaks. Ensure high-purity reagents are used. 3. Clean the GC inlet and column, and ensure proper sample handling to avoid contamination. |
| Poor peak shape or resolution for CFA methyl esters. | 1. Inappropriate GC column. 2. Active sites in the GC inlet or column. 3. Suboptimal GC conditions (temperature program, flow rate). | 1. Use a suitable capillary column for fatty acid methyl ester (FAME) analysis, such as a polar phase column (e.g., biscyanopropyl polysiloxane). 2. Use a deactivated inlet liner and a high-quality, well-conditioned column. 3. Optimize the GC temperature program and carrier gas flow rate to improve separation. |
| Inconsistent quantification of CFAs across replicate samples. | 1. Incomplete hydrolysis or methylation. 2. Sample heterogeneity. 3. Pipetting errors or solvent evaporation. | 1. Ensure the saponification and methylation reactions go to completion by optimizing reaction times and temperatures. 2. Ensure the sample is thoroughly homogenized before taking aliquots for analysis. 3. Use calibrated pipettes and keep vials sealed whenever possible to prevent solvent loss. |
Quantitative Data Summary
The following table summarizes the qualitative and quantitative impact of different hydrolysis methods on the recovery of cyclopropane fatty acids, based on findings from the literature.
| Hydrolysis Method | Reagents and Conditions | Effect on Cyclopropane Fatty Acids | Quantitative Recovery | Reference |
| Saponification (Base Hydrolysis) | 15% NaOH in 50% aqueous methanol, 100°C, 30 min | No degradation of the cyclopropane ring observed. | High (considered the gold standard for CFA analysis) | [1][2] |
| Acid Hydrolysis | 3 N HCl in water, 85°C, 16 h | Degradation of the cyclopropane ring, leading to the formation of multiple artifacts. | Significantly lower than saponification; not recommended for quantitative analysis. | [1][2] |
| Acid Methanolysis | 3 N HCl in methanol, 85°C, 16 h | Degradation of the cyclopropane ring, producing numerous artifact peaks in the chromatogram. | Significantly lower than saponification; not recommended for quantitative analysis. | [1][2] |
| Transesterification with Boron Trihalides | BF₃ or BCl₃ in methanol | Degradation of cyclopropane fatty acids and production of artifacts. | Not recommended for routine analysis of bacterial fatty acids containing cyclopropanes. | [3] |
Experimental Protocols
Protocol 1: Lipid Extraction from Bacterial Cells
This protocol is a general method for extracting total lipids from bacterial cells, which can then be subjected to saponification.
-
Harvesting Cells: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove media components.
-
Solvent Extraction (Modified Bligh and Dyer):
-
To the cell pellet, add a mixture of chloroform:methanol (1:2, v/v).
-
Vortex vigorously for 15 minutes to ensure thorough mixing and cell lysis.
-
Add an equal volume of chloroform to the mixture and vortex for 2 minutes.
-
Add an equal volume of water to induce phase separation and vortex for 2 minutes.
-
Centrifuge the mixture to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the lipids.
-
-
Drying: Evaporate the chloroform under a stream of nitrogen gas to obtain the total lipid extract.
-
Storage: Store the dried lipid extract at -20°C or -80°C under an inert atmosphere until ready for analysis.
Protocol 2: Saponification and Methylation for GC-MS Analysis
This protocol is adapted from the recommended procedure for the analysis of bacterial fatty acids, ensuring the preservation of cyclopropane rings.
-
Saponification:
-
To the dried lipid extract (or directly to a lyophilized cell pellet), add 1 mL of 15% NaOH in 50% aqueous methanol.
-
Seal the tube tightly with a Teflon-lined cap.
-
Heat the mixture at 100°C in a heating block or water bath for 30 minutes. Vortex briefly every 10 minutes.
-
Cool the tube to room temperature.
-
-
Methylation:
-
Add 2 mL of 6 N HCl in methanol to the cooled saponified mixture.
-
Seal the tube and heat at 80°C for 10 minutes.
-
Cool the tube to room temperature.
-
-
Extraction of FAMEs:
-
Add 1.25 mL of a hexane:methyl tert-butyl ether (1:1, v/v) mixture.
-
Mix thoroughly by gentle inversion for 10 minutes.
-
Centrifuge briefly to separate the phases.
-
Transfer the upper organic phase containing the fatty acid methyl esters (FAMEs) to a clean vial.
-
-
Washing (Optional but Recommended):
-
Add 3 mL of a dilute NaOH solution (e.g., 1.2% NaOH in water) to the organic phase.
-
Mix gently for 5 minutes and centrifuge.
-
Transfer the upper organic phase to a new vial for GC-MS analysis.
-
Visualizations
References
Technical Support Center: Enhancing Sensitivity for Low-Abundance Cyclopropane Fatty Acids
Welcome to the technical support center for the analysis of low-abundance cyclopropane fatty acids (CFAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in CFA analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for analyzing cyclopropane fatty acids?
A1: The most prevalent methods for CFA analysis are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS is widely used, often requiring derivatization of CFAs into fatty acid methyl esters (FAMEs) to improve volatility and chromatographic performance. LC-MS/MS offers high sensitivity and is suitable for complex matrices, with derivatization strategies available to enhance ionization efficiency. NMR spectroscopy, particularly ¹H NMR, provides a non-destructive method for quantification and structural analysis, and recent advancements have improved its sensitivity for low-abundance CFAs.[1][2]
Q2: Why is derivatization necessary for the GC-MS analysis of CFAs?
A2: Derivatization is crucial for GC-MS analysis of CFAs for several reasons. Free fatty acids are polar and have low volatility, which can lead to poor peak shape (tailing), low sensitivity, and potential interactions with the GC column. Converting CFAs into their corresponding methyl esters (FAMEs) or other derivatives increases their volatility and thermal stability, resulting in sharper peaks, improved resolution, and enhanced sensitivity.
Q3: What are the advantages of using LC-MS/MS for CFA analysis?
A3: LC-MS/MS offers several advantages for CFA analysis, especially for low-abundance species in complex biological samples. It provides high sensitivity and selectivity, reducing the need for extensive sample cleanup compared to other methods. Modern LC-MS/MS techniques, particularly when coupled with derivatization strategies that introduce a permanent charge (charge-tagging), can significantly enhance ionization efficiency and achieve very low limits of detection.[3]
Q4: Can NMR be used for quantifying low-abundance CFAs?
A4: Yes, while NMR is traditionally considered less sensitive than mass spectrometry-based methods, recent advancements have made it a viable option for quantifying low-abundance CFAs. Techniques such as homonuclear decoupling double irradiation in ¹H NMR can enhance the signal-to-noise ratio (SNR), thereby improving the limit of detection (LOD) and limit of quantification (LOQ).[2] This makes NMR a valuable tool for non-destructive analysis and for confirming the presence of the cyclopropane ring.
Troubleshooting Guides
GC-MS Analysis
Problem 1: Low or no signal for CFA peaks.
-
Possible Cause 1: Inefficient Derivatization. The conversion of CFAs to FAMEs may be incomplete.
-
Solution:
-
Ensure the derivatization reagent (e.g., BF₃-methanol, methanolic HCl) is fresh and not expired.
-
Optimize the reaction time and temperature. For BF₃-methanol, heating at 60-100°C for 30-60 minutes is common.
-
Ensure the sample is dry before adding the derivatization reagent, as water can inhibit the reaction.
-
Consider using a different derivatization catalyst. Base-catalyzed transmethylation has shown good recovery for cyclopropane-containing fatty acids.[1]
-
-
-
Possible Cause 2: Analyte Loss During Sample Preparation. CFAs may be lost during extraction or solvent evaporation steps.
-
Solution:
-
Use high-purity solvents to minimize interfering peaks.
-
Avoid excessively high temperatures during solvent evaporation, as this can lead to the loss of more volatile FAMEs.
-
Optimize the solid-phase extraction (SPE) protocol if used for sample cleanup to ensure CFAs are not being eluted in the wash steps.
-
-
-
Possible Cause 3: GC Inlet Issues. Active sites in the injector liner can cause analyte adsorption, leading to poor peak shape and low signal.
-
Solution:
-
Use a deactivated (silanized) inlet liner.
-
Regularly replace the liner and septum to prevent the buildup of non-volatile residues.
-
Optimize the injection temperature to ensure complete vaporization without causing thermal degradation of the CFA derivatives.
-
-
Problem 2: Peak tailing for CFA-FAMEs.
-
Possible Cause 1: Active Sites in the GC System. The cyclopropane ring can be sensitive to active sites in the GC column or liner.
-
Solution:
-
Trim the first few centimeters of the GC column to remove any accumulated non-volatile residues or active sites.
-
Ensure a high-quality, inert GC column is being used.
-
Check for and eliminate any leaks in the system.
-
-
-
Possible Cause 2: Co-elution with Matrix Components. Interfering compounds from the sample matrix can affect peak shape.
-
Solution:
-
Improve sample cleanup procedures. This may involve an additional solid-phase extraction (SPE) step or liquid-liquid extraction.
-
Modify the GC temperature program to improve the separation of CFAs from interfering matrix components.
-
-
Problem 3: Appearance of ghost peaks or split peaks.
-
Possible Cause 1: Sample Carryover. Residual sample from a previous injection can appear in subsequent runs.
-
Solution:
-
Implement a thorough wash sequence for the injection syringe between samples.
-
Run a solvent blank after a high-concentration sample to check for carryover.
-
Clean or replace the injector liner and septum.
-
-
-
Possible Cause 2: Improper Column Installation. A poor column cut or incorrect installation depth in the inlet can lead to peak splitting.
-
Solution:
-
Ensure the column is cut cleanly and squarely.
-
Follow the manufacturer's instructions for the correct column installation depth in the GC inlet.
-
-
LC-MS/MS Analysis
Problem 1: Poor ionization efficiency and low sensitivity for CFAs.
-
Possible Cause 1: Suboptimal Mobile Phase Composition. The pH and solvent composition of the mobile phase can significantly impact ionization.
-
Solution:
-
For negative ion mode, using a basic mobile phase can improve deprotonation of the carboxylic acid group. However, this may compromise chromatographic performance on reversed-phase columns.
-
Consider post-column addition of a base to enhance ionization without affecting the chromatographic separation.
-
-
-
Possible Cause 2: Inherent Low Ionization of Free Fatty Acids. The carboxyl group of underivatized CFAs has poor ionization efficiency in electrospray ionization (ESI).
Problem 2: Matrix effects leading to ion suppression or enhancement.
-
Possible Cause 1: Co-eluting Matrix Components. Endogenous compounds from the sample matrix can interfere with the ionization of the target CFAs.
-
Solution:
-
Improve the sample cleanup procedure. Solid-phase extraction (SPE) with a suitable sorbent can effectively remove interfering lipids and other matrix components.
-
Optimize the chromatographic separation to resolve the CFAs from the majority of the matrix components.
-
Use a stable isotope-labeled internal standard for each CFA to compensate for matrix effects.
-
-
Data Presentation
Table 1: Comparison of Derivatization Reagents for GC-MS Analysis of Fatty Acids
| Derivatization Reagent | Catalyst/Principle | Reaction Conditions | Advantages | Disadvantages | Reference |
| BF₃-Methanol | Boron Trifluoride (Acid Catalyst) | 60-100°C for 30-60 min | Effective for esterifying free fatty acids and transesterifying lipids. | Can produce artifacts with unsaturated fatty acids. | [5] |
| Methanolic HCl | Hydrochloric Acid (Acid Catalyst) | 80°C for 60 min | Cost-effective and provides complete transformation for a wide range of fatty acids. | Can cause degradation of polyunsaturated fatty acids. | [1] |
| TMSH | Trimethylsulfonium Hydroxide (Base Catalyst) | Room temperature, rapid | Fast and simple, suitable for high-throughput analysis. | Inefficient derivatization of polyunsaturated fatty acids. | [1][6] |
| Base-Catalyzed Transmethylation (e.g., NaOCH₃) | Sodium Methoxide (Base Catalyst) | Room temperature or mild heat | Good recovery for cyclopropane-containing fatty acids. | Does not derivatize free fatty acids. | [1] |
Table 2: Comparison of Analytical Methods for Low-Abundance CFA (Dihydrosterculic Acid - DHSA) Analysis
| Analytical Method | Derivatization Required | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| GC-MS | Yes (typically FAMEs) | ~60 mg/kg of fat | ~200 mg/kg of fat | High resolution, established libraries for identification. | Requires derivatization, potential for analyte degradation. |
| LC-MS/MS | Optional, but recommended for high sensitivity | Can reach low nM or pg/injection with derivatization | Varies with method, generally low | High sensitivity and selectivity, suitable for complex matrices. | Prone to matrix effects, derivatization can add complexity. |
| ¹H NMR | No | ~0.001 mg/mL (with decoupling) | ~0.01 mg/mL | Non-destructive, provides structural information. | Lower sensitivity compared to MS methods, requires higher concentrations. |
| ¹H NMR (with Homonuclear Decoupling) | No | Improved to ~0.001 mg/mL | Improved | Enhanced sensitivity compared to standard NMR. | Requires specialized NMR pulse sequences.[2] |
Note: LOD and LOQ values can vary significantly depending on the instrument, sample matrix, and specific method used.
Experimental Protocols
Protocol 1: Extraction and Derivatization of CFAs from Dairy Products for GC-MS Analysis
-
Lipid Extraction (Folch Method):
-
Homogenize 10 g of the dairy sample (e.g., cheese) with 75 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Centrifuge the mixture at 3000 rpm for 10 minutes and filter the supernatant.
-
Repeat the extraction twice more and combine the filtrates.
-
Add 50 mL of 0.88% KCl solution to the combined filtrate in a separatory funnel and shake vigorously.
-
Allow the phases to separate and discard the upper aqueous phase.
-
Filter the lower organic phase through anhydrous sodium sulfate to remove residual water.
-
Evaporate the solvent under a stream of nitrogen to obtain the lipid extract.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs) using BF₃-Methanol:
-
Dissolve approximately 20 mg of the lipid extract in 1 mL of toluene in a screw-cap tube.
-
Add 2 mL of 14% BF₃ in methanol.
-
Cap the tube tightly and heat at 100°C for 45 minutes in a heating block.
-
Cool the tube to room temperature.
-
Add 2 mL of water and 2 mL of hexane, then vortex for 1 minute.
-
Centrifuge at 1000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
-
Protocol 2: Charge-Tagging Derivatization of CFAs for Enhanced LC-MS/MS Sensitivity
-
Lipid Extraction:
-
Extract lipids from the sample using an appropriate method (e.g., Folch or Bligh-Dyer).
-
Evaporate the solvent to dryness under nitrogen.
-
-
Derivatization with N-(4-aminomethylphenyl)pyridinium (AMPP):
-
Reconstitute the dried lipid extract in a solution of AMPP in a suitable solvent (e.g., acetonitrile).
-
Add a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the amide bond formation between the CFA's carboxylic acid group and the primary amine of AMPP.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours).
-
Quench the reaction if necessary.
-
The resulting solution containing the positively charged CFA-AMPP derivatives can be directly injected into the LC-MS/MS system for analysis in positive ion mode.
-
Mandatory Visualization
Caption: Workflow for GC-MS analysis of cyclopropane fatty acids.
Caption: Derivatization of a CFA to a more volatile FAME for GC-MS.
Caption: Enhancing LC-MS sensitivity via charge-tagging derivatization.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. lcms.cz [lcms.cz]
- 3. cgspace.cgiar.org [cgspace.cgiar.org]
- 4. Mass Spectrometry-Based Shotgun Lipidomics Using Charge-Switch Derivatization for Analysis of Complex Long-Chain Fatty Acids | Springer Nature Experiments [experiments.springernature.com]
- 5. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A High-Throughput Fatty Acid Profiling Screen Reveals Novel Variations in Fatty Acid Biosynthesis in Chlamydomonas reinhardtii and Related Algae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of Bacterial Fatty Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for accurate bacterial fatty acid quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Sample Preparation & Extraction
???+ question "Q1: What are the critical first steps for reproducible fatty acid analysis?" A1: Reproducibility begins with standardized culturing conditions. The fatty acid composition of bacteria is highly influenced by growth temperature, media composition, and the physiological age of the culture.[1][2] To minimize variability, it is crucial to use a consistent temperature and growth medium for all experiments.[1] For plate cultures, standardizing the growth period (e.g., 24 hours for aerobes) and selecting colonies from the same quadrant streak can help ensure a consistent physiological age.[1]
???+ question "Q2: I'm seeing low yields of extracted fatty acids. What could be the cause?" A2: Low fatty acid yields can stem from several factors during the extraction process. One of the most challenging aspects of microbial lipid analysis is the initial extraction of lipids from the sample.[3] Incomplete cell lysis is a common culprit. Ensure that the chosen lysis method (e.g., sonication, bead beating, or chemical lysis) is effective for your bacterial species. The choice of extraction solvent is also critical; mixtures like chloroform and methanol are commonly used to extract a broad range of lipids.[4] Additionally, ensure that the sample is properly dried (lyophilized) before extraction, as water can interfere with the efficiency of organic solvents.[5][6]
???+ question "Q3: Should I use an acid or base-catalyzed method for methylation?" A3: The choice between acid and base catalysis depends on the types of fatty acids you aim to quantify.
- Acid-catalyzed methylation (e.g., using 1.25 M HCl in methanol) is a robust method that methylates all fatty acids, including both free and bound forms (like those in phospholipids).[5][6] This is suitable for a total fatty acid profile.
- Base-catalyzed methylation (e.g., using 0.5 M sodium methoxide in methanol) is a milder method that primarily targets bound fatty acids, such as those in phospholipids and triacylglycerols, through trans-esterification.[5][6] This method is faster but will not efficiently methylate free fatty acids.[6]
???+ question "Q4: How do I select an appropriate internal standard for my experiment?" A4: The choice of an internal standard is crucial for accurate quantification as it helps to correct for variations in extraction and derivatization efficiency. The ideal internal standard should be a fatty acid that is not naturally present in your bacterial sample and has similar chemical properties to the analytes of interest.[5][6]
- For analyzing membrane fatty acids or long-chain free fatty acids (C16-C18), heptadecanoic acid (C17:0) is a common choice as odd-chain fatty acids are often absent or in low abundance in many bacteria like E. coli.[5][6]
- If you are analyzing medium-chain free fatty acids, pentadecanoic acid (C15:0) can be a suitable internal standard.[5][6]
- When specifically analyzing phospholipid species, a phospholipid internal standard like 1,2-dipentadecanoyl-sn-glycero-3-phosphoethanolamine can be used.[5][6]
Derivatization (FAME Protocol)
???+ question "Q5: My FAME reaction seems incomplete. How can I improve the efficiency of methylation?" A5: Incomplete methylation can lead to an underestimation of fatty acid quantities. To improve efficiency, ensure that your sample is completely anhydrous before adding the methylation reagent, as water can inhibit the reaction.[5][6] For acid-catalyzed methylation, ensure the reaction is heated appropriately (e.g., 50°C overnight or 75-80°C for 1 hour) in a tightly sealed vial to prevent evaporation.[5][6] For base-catalyzed reactions, a 10-minute incubation at 50°C is typically sufficient for common phospholipids.[5][6]
???+ question "Q6: I am observing extraneous peaks in my chromatogram. What is the likely source of contamination?" A6: Contamination can be introduced at multiple stages. Common sources include plasticizers from tubes and caps, lipids from the growth medium, and impurities in solvents and reagents. Using high-quality, high-resolution gas chromatography-grade solvents is essential.[5] It is also recommended to perform a "base wash" step with a sodium hydroxide solution to clean up the organic phase before GC analysis, which can reduce contamination of the injection port and column.[1]
Data Analysis & Quantification
???+ question "Q7: How do I ensure the accuracy and reliability of my quantitative data?" A7: Accurate quantification relies on proper calibration and quality control.
- Calibration Curves: Generate calibration curves for each fatty acid methyl ester you wish to quantify using external standards of known concentrations. Aim for R² values of 0.98 or higher.[6]
- Internal Standards: As mentioned in Q4, use an appropriate internal standard to correct for sample-to-sample variability.
- Replicates: Analyze technical and biological replicates to assess the precision of your method.
- Randomization: Randomize the injection order of your samples to prevent bias from any systematic drift in the instrument's performance.[5]
???+ question "Q8: What are the advantages of using GC-MS over GC-FID for fatty acid analysis?" A8: Both GC-MS and GC-FID are powerful techniques for fatty acid analysis.
- GC-FID (Flame Ionization Detector) is highly sensitive to hydrocarbons and provides excellent quantitative data. It is often used for comparing relative fatty acid compositions with existing databases.[7]
- GC-MS (Mass Spectrometry) provides structural information, allowing for the confident identification of fatty acids based on their mass spectra. This is particularly useful for identifying unknown or unusual fatty acids.[7] A parallel FID/MS setup can offer the benefits of both techniques.[7]
???+ question "Q9: Can I use LC-MS for bacterial fatty acid analysis?" A9: Yes, LC-MS (Liquid Chromatography-Mass Spectrometry) is a valuable tool, especially for the analysis of short-chain fatty acids (SCFAs).[8][9] Direct analysis of SCFAs by GC can be challenging due to their volatility. LC-MS methods have been developed for the simultaneous quantification of SCFAs like acetic, propionic, and butyric acids in biological samples.[8][9] These methods often involve derivatization to enhance ionization efficiency.[10]
Data Presentation: Comparison of FAME Preparation Methods
| Parameter | Acid-Catalyzed Methylation (e.g., HCl in Methanol) | Base-Catalyzed Methylation (e.g., Sodium Methoxide) |
| Target Analytes | Total fatty acids (free and bound)[5][6] | Primarily bound fatty acids (e.g., in phospholipids)[5][6] |
| Reaction Time | Longer (e.g., overnight at 50°C or 1 hour at 80°C)[5][6] | Shorter (e.g., 10 minutes at 50°C)[5][6] |
| Reaction Conditions | Harsher (acidic, higher temperature)[5][6] | Milder (basic)[5][6] |
| Suitability | Comprehensive fatty acid profiling | Targeted analysis of ester-linked fatty acids |
| Coefficient of Variation | Generally low, can be 4-7% of mean values[11] | Dependent on specific protocol and analytes |
Experimental Protocols
Protocol 1: Total Fatty Acid Extraction and Acid-Catalyzed Methylation
This protocol is adapted from established methods for the extraction and methylation of all fatty acids from a bacterial culture.[5][6]
Materials:
-
Glass centrifuge tubes
-
Anhydrous 1.25 M HCl in methanol
-
Glacial acetic acid
-
High-resolution gas chromatography grade hexane
-
Deionized water
-
Internal standard solution (e.g., heptadecanoic acid in ethanol)
Procedure:
-
Harvest bacterial cells from culture by centrifugation.
-
Lyophilize the cell pellet to remove all water.
-
Add the internal standard to the dried cell pellet.
-
To the dried extract, add 0.5 ml of anhydrous 1.25 M HCl in methanol.
-
Cap the tube tightly and heat at 50°C overnight or at 75-80°C for 1 hour.
-
Cool the tube to room temperature.
-
Quench the reaction by adding 0.1 ml of glacial acetic acid followed by 5 ml of deionized water.
-
Add 0.5 ml of hexane to extract the fatty acid methyl esters (FAMEs).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs into a GC vial.
-
Repeat the hexane extraction (steps 8-10) for a second time and combine the hexane layers.
-
The sample is now ready for GC analysis.
Protocol 2: Bound Fatty Acid Extraction and Base-Catalyzed Methylation
This protocol is designed for the trans-esterification of fatty acids from phospholipids and other ester-linked lipids.[5][6]
Materials:
-
Glass centrifuge tubes
-
0.5 M Sodium methoxide in methanol
-
Glacial acetic acid
-
High-resolution gas chromatography grade hexane
-
Deionized water
-
Internal standard solution
Procedure:
-
Extract total lipids from the bacterial cells using a suitable method (e.g., Bligh-Dyer).
-
Dry the lipid extract under a stream of nitrogen.
-
Add the internal standard to the dried lipid extract.
-
To the dried extract, add 0.5 ml of 0.5 M sodium methoxide in methanol.
-
Incubate the reaction for 10 minutes at 50°C.
-
Cool the tube to room temperature.
-
Quench the reaction by adding 0.1 ml of glacial acetic acid followed by 5 ml of deionized water.
-
Extract the FAMEs with hexane as described in Protocol 1 (steps 8-11).
-
The sample is now ready for GC analysis.
Visualizations
Caption: Workflow for Total Fatty Acid Methyl Ester (FAME) Analysis.
Caption: Decision tree for selecting a fatty acid quantification method.
References
- 1. gcms.cz [gcms.cz]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 10. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Addressing Co-elution Issues with Unsaturated Fatty Acid Methyl Esters (FAMEs)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the gas chromatography (GC) analysis of unsaturated fatty acid methyl esters (FAMEs).
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific co-elution problems in your FAME analysis.
Issue 1: Poor separation of cis and trans isomers of unsaturated FAMEs.
-
Question: My chromatogram shows broad, overlapping peaks for unsaturated FAMEs, and I cannot resolve critical cis and trans isomers (e.g., C18:1 isomers). What should I do?
-
Answer: Co-elution of cis and trans isomers is a common challenge that can often be resolved by optimizing your chromatographic conditions. Here are the steps to troubleshoot this issue:
-
Verify Your GC Column: The choice of stationary phase is critical for separating geometric isomers.[1][2][3]
-
Recommendation: Use a highly polar capillary column. Columns with a high percentage of biscyanopropyl polysiloxane are specifically designed for the separation of cis and trans FAME isomers.[1] Polyethylene glycol (PEG) phases, such as FAMEWAX, are also effective for separating polyunsaturated FAMEs.[1] Non-polar columns are generally not suitable for this application.[2][4]
-
-
Optimize the Temperature Program: A generic temperature program may not be sufficient for complex samples.
-
Recommendation: Start with a "scouting gradient" to determine the elution range of your analytes.[5] A typical scouting program might be:
-
Initial Temperature: 40°C
-
Ramp Rate: 10°C/min
-
Final Temperature: Column's maximum operating temperature
-
Final Hold: 10 minutes[5]
-
-
To improve the resolution of early-eluting peaks, consider lowering the initial oven temperature.[5] For complex separations in the middle of the chromatogram, a slower ramp rate will generally provide better resolution.[6]
-
-
Check Carrier Gas Flow Rate: An optimal flow rate is essential for good peak resolution.
-
Recommendation: Ensure your carrier gas flow rate is set to the manufacturer's recommendation for your column dimensions. Inconsistent flow can lead to peak broadening.
-
-
Issue 2: Co-elution of positional isomers of unsaturated FAMEs.
-
Question: I am having trouble separating FAMEs with the same carbon number and degree of unsaturation but different double bond positions (e.g., ω-3 vs. ω-6 fatty acids). How can I improve this separation?
-
Answer: Separating positional isomers requires high-efficiency chromatography. Here’s how to address this:
-
Select the Right Stationary Phase: Similar to cis/trans isomers, the stationary phase is paramount.
-
Increase Column Length: A longer column provides more theoretical plates and, therefore, better resolving power.
-
Recommendation: If you are using a 30m column, consider switching to a 60m or even a 100m column for difficult separations.[8]
-
-
Consider Two-Dimensional Gas Chromatography (GCxGC): For extremely complex samples where co-elution persists, GCxGC offers significantly higher peak capacity.[4][9]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for the co-elution of unsaturated FAMEs?
A1: The most common reason is the use of a GC column with insufficient polarity.[2][4] Unsaturated FAMEs, especially their cis/trans and positional isomers, require highly polar stationary phases for effective separation due to subtle differences in their physical and chemical properties.[7]
Q2: How does derivatization affect FAME separation?
A2: Derivatization converts fatty acids into their less polar and more volatile methyl esters, which is essential for GC analysis.[11][12] An incomplete or improper derivatization can lead to broad or tailing peaks, which can be mistaken for co-elution.[12] It is crucial to ensure your derivatization method is robust and complete. Common methods include acid-catalyzed (e.g., with BF3-methanol) and base-catalyzed (e.g., with methanolic KOH) esterification.[11][13]
Q3: Can I use a non-polar GC column for FAME analysis?
A3: While non-polar columns can separate FAMEs based on their boiling points (and thus, carbon chain length), they are generally not suitable for resolving unsaturated FAME isomers.[2][4] On a non-polar phase, unsaturated FAMEs often elute before their saturated counterparts of the same chain length, but isomers with the same carbon number and degree of unsaturation will likely co-elute.[14]
Q4: What are "ghost peaks" and how can I prevent them in my FAME analysis?
A4: Ghost peaks are unexpected peaks that appear in your chromatogram. They are often broader than your analyte peaks and can be caused by contamination in the inlet, column, or carrier gas.[8][15] To prevent them, ensure proper system hygiene, including regular replacement of the septum and liner, and use high-purity gases.[8] Baking out the column at a high temperature for an extended period can also help remove contaminants.[8]
Q5: When should I consider using a different detection method?
A5: While Flame Ionization Detection (FID) is the most common detector for FAME analysis, co-eluting peaks can sometimes be deconvoluted using more advanced detectors. For instance, a Vacuum Ultraviolet (VUV) detector can distinguish between saturated and unsaturated FAMEs and even differentiate some isomers based on their absorbance spectra, aiding in the deconvolution of co-eluting signals.[16] Mass spectrometry (MS) can also help identify co-eluting compounds if they have different mass spectra.[17]
Data Presentation
Table 1: Impact of GC Stationary Phase on Unsaturated FAME Separation
| Stationary Phase Type | Polarity | Typical Application for FAMEs | Separation Capability for Isomers |
| 100% Dimethylpolysiloxane | Non-polar | General purpose, not ideal for FAME isomers. | Poor separation of positional and geometric isomers. |
| 5% Phenyl / 95% Methylpolysiloxane | Low-polarity | Not recommended for complex FAME mixtures.[2] | Limited separation of isomers. |
| Polyethylene Glycol (PEG) (e.g., FAMEWAX) | Polar | Good for general FAME profiles and polyunsaturated FAMEs.[1][18] | Good separation of many unsaturated FAMEs. |
| High % Biscyanopropyl Polysiloxane (e.g., Rt-2560) | Highly Polar | Excellent for detailed separation of cis/trans isomers.[1] | Baseline resolution of many critical isomer pairs.[1] |
| Ionic Liquid (IL) | Highly Polar | Emerging as a powerful tool for complex FAME separations.[2][7] | Excellent selectivity for geometric and positional isomers.[7] |
Table 2: Effect of Temperature Program Parameters on Chromatographic Resolution
| Parameter | Change | Effect on Resolution | Effect on Analysis Time |
| Initial Temperature | Decrease | Improves resolution of early eluting peaks.[5][19] | Increases |
| Ramp Rate | Decrease | Generally improves resolution across the chromatogram.[6] | Increases |
| Ramp Rate | Increase | Decreases resolution. | Decreases |
| Final Hold Time | Increase | Ensures elution of high-boiling compounds, preventing ghost peaks in subsequent runs.[8] | Increases |
Experimental Protocols
Protocol 1: Acid-Catalyzed Derivatization of Fatty Acids to FAMEs using BF3-Methanol
This protocol is suitable for esterifying free fatty acids to FAMEs.[12]
-
Sample Preparation: Start with 1-25 mg of your lipid sample in a reaction vial. If the sample is in an aqueous solvent, it must be dried first.
-
Reagent Addition: Add 2 mL of 12% Boron Trifluoride (BF3) in methanol to the sample.
-
Reaction: Cap the vial and heat at 60°C for 5-10 minutes. The optimal time may vary depending on the specific fatty acids.
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Shake the vial vigorously to extract the FAMEs into the hexane layer.
-
Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial for analysis. To ensure the sample is dry, you can pass the hexane layer through a small bed of anhydrous sodium sulfate.
Protocol 2: Base-Catalyzed Transesterification of Triglycerides to FAMEs
This protocol is used for the transesterification of fats and oils.[13]
-
Sample Preparation: Weigh approximately 50 mg of the oil or fat sample into a reaction vial.
-
Dissolution: Add 1 mL of hexane to dissolve the sample.
-
Reagent Addition: Add 2 mL of 4 mol/L potassium hydroxide (KOH) in methanol.[13]
-
Reaction: Cap the vial and heat at 50°C for 30 minutes with stirring.[13]
-
Quenching and Extraction: Cool the mixture to room temperature and add 1 mL of water.[13]
-
Sample Collection: After the phases separate, transfer an aliquot of the upper organic layer (hexane) to a GC vial for analysis.[13]
Visualizations
Caption: A troubleshooting decision tree for resolving co-elution of unsaturated FAMEs.
Caption: A general workflow for the analysis of FAMEs by gas chromatography.
References
- 1. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 10. gcms.cz [gcms.cz]
- 11. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Derivatization techniques for free fatty acids by GC [restek.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. archimer.ifremer.fr [archimer.ifremer.fr]
- 15. GC-FID baseline or contamination problem with biodiesel/FAME - Chromatography Forum [chromforum.org]
- 16. Gas chromatography-vacuum ultraviolet spectroscopy for analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of fatty acid methyl esters by a gas--liquid chromatography--chemical ionization mass spectrometry computer system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
"improving the stability of Methyl 10-(2-hexylcyclopropyl)decanoate standards"
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Methyl 10-(2-hexylcyclopropyl)decanoate standards. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, as a long-chain fatty acid methyl ester (FAME) containing a cyclopropane ring, is susceptible to several degradation pathways:
-
Oxidation: The long hydrocarbon chain is prone to oxidation, especially if any double bonds are present as impurities. Oxidation can lead to the formation of hydroperoxides, which can further decompose into aldehydes, ketones, and shorter-chain acids.[1]
-
Hydrolysis: The methyl ester can be hydrolyzed back to the corresponding carboxylic acid and methanol. This reaction is catalyzed by the presence of water, and can be accelerated by acidic or basic conditions.
-
Thermal Decomposition: At elevated temperatures, the molecule can undergo decomposition. The cyclopropane ring is particularly sensitive to heat and acidic conditions.[2]
-
Photodegradation: Exposure to light, especially UV light, can promote oxidation and other degradation reactions.
Q2: What are the optimal storage conditions for this compound standards?
A2: To ensure the long-term stability of your standards, we recommend the following storage conditions:
-
Temperature: Store at -20°C or lower in a freezer.[3] For short-term storage, a temperature of 15°C to 25°C may be acceptable if the standard is protected from light and air.[4]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
-
Light: Protect from light by using amber vials or by storing in a dark location.
-
Container: Use high-quality, non-reactive glass vials with PTFE-lined caps to prevent contamination and sample loss.
Q3: How can I assess the purity and stability of my this compound standard?
A3: The purity and stability of your standard can be assessed using various analytical techniques:
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) is a common method for analyzing FAMEs. A loss in the main peak area over time or the appearance of new peaks can indicate degradation.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate the standard from its degradation products.
-
Mass Spectrometry (MS): Coupling GC or HPLC with MS can help identify the chemical structures of any degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and can be used to quantify the extent of degradation.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in GC Analysis
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Active sites in the GC inlet or column | Clean or replace the inlet liner. Use a column specifically designed for FAME analysis. |
| Improper column installation | Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions. |
| Column contamination | Bake out the column at a high temperature (within its specified limits) to remove contaminants. |
| Incorrect initial oven temperature | For splitless or on-column injections, a high initial temperature can cause peak distortion. Lower the initial temperature. |
Issue 2: Inconsistent Quantification and Low Recovery
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incomplete derivatization (if preparing your own standards) | Ensure complete conversion of the fatty acid to its methyl ester by optimizing the reaction conditions (e.g., time, temperature, catalyst concentration). |
| Sample degradation during preparation | Minimize the exposure of the sample to heat, light, and air during preparation. Use an internal standard to correct for any sample loss. |
| Injector discrimination | Use a splitless or on-column injection technique for high molecular weight compounds like this compound. |
| Detector saturation | If the peak for your standard is flat-topped, dilute your sample to bring it within the linear range of the detector. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.[5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or isopropanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a vial of the stock solution to a light source (e.g., a photostability chamber) for a defined period.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, along with a control sample (stock solution stored under optimal conditions), by GC-FID or HPLC-UV.
4. Data Analysis:
-
Calculate the percentage degradation for each stress condition by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
-
Identify and, if possible, quantify any major degradation products.
Example Data Presentation:
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation | Major Degradation Products (Retention Time) |
| 0.1 M HCl | 24 | 60 | 15.2 | 10-(2-hexylcyclopropyl)decanoic acid (if by hydrolysis) |
| 0.1 M NaOH | 24 | 60 | 25.8 | 10-(2-hexylcyclopropyl)decanoic acid (if by hydrolysis) |
| 3% H₂O₂ | 24 | 25 | 8.5 | Multiple smaller peaks |
| Thermal | 48 | 80 | 12.1 | Various unidentified peaks |
| Photochemical | 8 | N/A | 5.3 | Minor unidentified peaks |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Logical flow for troubleshooting common GC issues.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Stability of cyclopropane and conjugated linoleic acids during fatty acid quantification in lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. mercuria.com [mercuria.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Validation & Comparative
A Comprehensive Guide to the Validation of a GC-MS Method for the Quantification of Methyl 10-(2-hexylcyclopropyl)decanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Methyl 10-(2-hexylcyclopropyl)decanoate, a cyclopropane fatty acid methyl ester (FAME). Adherence to rigorous validation protocols is crucial for ensuring the reliability, reproducibility, and accuracy of analytical data in research and pharmaceutical development. This document outlines the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, offers a comparative perspective with alternative analytical techniques, and provides detailed experimental protocols and data presentation formats.
Introduction to Analytical Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the quantification of a specific analyte like this compound, a validated GC-MS method ensures that the measurements are accurate, precise, and specific. The validation process involves a series of experiments to assess various performance characteristics of the method.
Comparison with Alternative Analytical Methods
While GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like FAMEs, other methods can also be employed. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity, followed by mass-based detection. | Detection and quantification based on the magnetic properties of atomic nuclei. |
| Analyte Volatility | Requires volatile or semi-volatile analytes (derivatization may be necessary). | Suitable for non-volatile and thermally labile compounds. | No volatility requirement. |
| Sensitivity | High sensitivity, often in the picogram to femtogram range. | High sensitivity, comparable to or sometimes exceeding GC-MS. | Generally lower sensitivity than mass spectrometry-based methods. |
| Selectivity | High selectivity, especially with tandem MS (MS/MS). | High selectivity, particularly with tandem MS (MS/MS). | High structural resolution, excellent for isomer differentiation. |
| Sample Throughput | Typically higher than HPLC-MS. | Can be lower due to longer run times for complex separations. | Can be lower due to longer acquisition times for quantitative analysis. |
| Primary Application | Routine quantification of volatile and semi-volatile compounds. | Analysis of a wide range of compounds, including large molecules and polar analytes. | Structural elucidation and quantification, particularly for pure substances or simple mixtures. |
GC-MS Method Validation Protocol for this compound
This section details the experimental protocols for validating a GC-MS method for the quantification of this compound, in accordance with ICH Q2(R1) and Q2(R2) guidelines.[1][2][3][4]
System Suitability
Objective: To ensure that the chromatographic system is performing adequately for the intended analysis.
Protocol:
-
Prepare a standard solution of this compound at a concentration that produces a significant response.
-
Inject the standard solution six replicate times.
-
Evaluate the following parameters:
-
Peak Retention Time: The retention time of the analyte should be consistent.
-
Peak Area/Height: The relative standard deviation (RSD) of the peak area or height for the replicate injections should be ≤ 2%.[1]
-
Peak Tailing Factor: The tailing factor should be between 0.8 and 1.5.
-
Theoretical Plates (N): A measure of column efficiency, which should meet a predefined minimum value.
-
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol:
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.
-
Spiked Sample Analysis: Spike the sample matrix with known impurities or related substances and analyze to demonstrate that the analyte peak is well-resolved from these potential interferents.
-
Peak Purity Analysis (if using a diode-array detector or equivalent): Assess the spectral purity of the analyte peak in a spiked sample.
Linearity and Range
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
Protocol:
-
Prepare a series of at least five calibration standards of this compound spanning the expected working range (e.g., 80% to 120% of the target concentration).[2][4]
-
Inject each standard in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the following:
-
Correlation Coefficient (r) or Coefficient of Determination (R²): Should be ≥ 0.999.[5]
-
Y-intercept: Should be close to zero.
-
Slope of the Regression Line.
-
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare samples with known concentrations of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.[3]
-
Analyze the samples using the validated method.
-
Calculate the percent recovery for each sample. The mean recovery should typically be within 98-102%.[5]
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-assay precision):
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
The RSD over the different conditions should be within acceptable limits, typically ≤ 3%.[5]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Protocol: There are several methods to determine LOD and LOQ:
-
Based on Signal-to-Noise Ratio:
-
LOD is typically determined as the concentration that yields a signal-to-noise ratio of 3:1.
-
LOQ is the concentration that gives a signal-to-noise ratio of 10:1.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Introduce small, deliberate changes to the GC-MS method parameters, one at a time. Examples of parameters to vary include:
-
GC oven temperature program (± 2°C)
-
Carrier gas flow rate (± 5%)
-
Injection volume (± 10%)
-
Different columns (different batches or manufacturers)
-
-
Analyze a standard solution under each of the modified conditions.
-
Evaluate the impact of these changes on the system suitability parameters (retention time, peak area, tailing factor). The results should remain within the established system suitability criteria.
Data Presentation
All quantitative data from the validation studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Result | Pass/Fail |
| Retention Time (min) | Consistent | ||
| Peak Area RSD (%) | ≤ 2% | ||
| Tailing Factor | 0.8 - 1.5 | ||
| Theoretical Plates (N) | > 2000 |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
| Level 1 | ||
| Level 2 | ||
| Level 3 | ||
| Level 4 | ||
| Level 5 | ||
| Regression Analysis | Value | |
| Correlation Coefficient (r) | ≥ 0.999 | |
| Coefficient of Determination (R²) | ≥ 0.998 | |
| Slope | ||
| Y-intercept |
Table 3: Accuracy and Precision Summary
| Concentration Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, n=3) | Recovery (%) | RSD (%) (Repeatability) |
| Low (80%) | ||||
| Medium (100%) | ||||
| High (120%) | ||||
| Intermediate Precision | RSD (%) |
Table 4: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantification (LOQ) |
Table 5: Robustness Study
| Parameter Varied | Modification | Retention Time (min) | Peak Area | Tailing Factor |
| Oven Temperature | + 2°C | |||
| - 2°C | ||||
| Flow Rate | + 5% | |||
| - 5% |
Visualizations
Diagrams illustrating workflows and logical relationships can aid in understanding the validation process.
Caption: Workflow for the validation of a GC-MS method.
Caption: Comparison of GC-MS and HPLC-MS for the analysis of this compound.
References
A Comparative Analysis of Cyclopropane Fatty Acids vs. Unsaturated Fatty Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between fatty acid structures is paramount for applications ranging from microbial stress response to therapeutic development. This guide provides a comprehensive comparison of cyclopropane fatty acids (CFAs) and unsaturated fatty acids (UFAs), focusing on their physicochemical properties, biological functions, and the experimental methodologies used to study them.
Executive Summary
Cyclopropane fatty acids (CFAs) are saturated fatty acids containing a cyclopropane ring, biosynthesized from unsaturated fatty acid (UFA) precursors. This structural modification imparts distinct physicochemical and biological properties. While UFAs are crucial for maintaining membrane fluidity and act as precursors for signaling molecules, CFAs play a significant role in enhancing membrane stability and protecting cells, particularly bacteria, from environmental stressors. This guide delves into a data-driven comparison of these two fatty acid classes, providing insights into their respective advantages and disadvantages in various biological contexts.
Physicochemical Properties: A Tabular Comparison
The introduction of a cyclopropane ring in place of a double bond significantly alters the physical characteristics of a fatty acid. Below is a comparison of key physicochemical properties of a representative CFA, lactobacillic acid, and its UFA precursor, oleic acid.
| Property | Cyclopropane Fatty Acid (Lactobacillic Acid) | Unsaturated Fatty Acid (Oleic Acid) | References |
| Melting Point | 27.8–28.8 °C | 13–14 °C | [1] |
| Solubility | Soluble in acetone, chloroform, diethyl ether, and petroleum ether. | Insoluble in water; soluble in ethanol. | [1][2] |
| Oxidative Stability | High (theoretically, due to the absence of double bonds) | Low (double bonds are susceptible to oxidation) | [2][3][4] |
Biological Functions and Significance
The structural differences between CFAs and UFAs translate into distinct biological roles.
Cyclopropane Fatty Acids (CFAs):
Primarily found in bacteria and some plants, CFAs are crucial for adapting to harsh environmental conditions.[5] Their main functions include:
-
Membrane Stabilization: CFAs increase the packing order of membrane lipids, reducing membrane permeability and enhancing stability against stressors like acidity and osmotic shock.[5]
-
Stress Resistance: The presence of CFAs in bacterial membranes is linked to increased resistance to acid stress, high pressure, and some organic solvents.[5]
-
Pathogenicity and Antibiotic Resistance: In some pathogenic bacteria, CFAs contribute to virulence and resistance to certain antibiotics.[4]
Unsaturated Fatty Acids (UFAs):
UFAs are fundamental components of cell membranes in all domains of life and have a broader range of biological functions:
-
Membrane Fluidity: The cis double bonds in UFAs introduce kinks in the fatty acid chain, preventing tight packing and thus maintaining membrane fluidity, which is essential for the function of membrane proteins and transport processes.
-
Signaling Molecules: Polyunsaturated fatty acids (PUFAs) are precursors to a vast array of signaling molecules, including eicosanoids (prostaglandins, thromboxanes, leukotrienes) and docosanoids, which regulate inflammation, immunity, and many other physiological processes.
-
Energy Storage: Like other fatty acids, UFAs are a major source of energy.
Metabolic Pathways: A Comparative Overview
The metabolic pathways of CFAs and UFAs are fundamentally linked, as CFAs are synthesized from UFA precursors.
Cyclopropane Fatty Acid Synthesis:
CFAs are formed through the post-synthetic modification of UFAs already incorporated into membrane phospholipids. The key enzyme, cyclopropane fatty acid synthase (CFA synthase), catalyzes the transfer of a methylene group from S-adenosyl-L-methionine (SAM) across the double bond of a UFA.[6]
Unsaturated Fatty Acid Metabolism:
The metabolism of UFAs is more complex, involving both synthesis (desaturation and elongation) and degradation (β-oxidation). The β-oxidation of UFAs requires additional enzymes to handle the double bonds, which are not present in the standard β-oxidation pathway for saturated fatty acids.
Signaling Pathways: Regulation vs. Precursor Role
The involvement of CFAs and UFAs in signaling pathways differs significantly. UFAs are direct precursors to potent signaling molecules, while the primary signaling role related to CFAs involves the regulation of their own synthesis in response to environmental cues.
Regulation of Cyclopropane Fatty Acid Synthesis in Bacteria:
The expression of the cfa gene, which encodes CFA synthase, is tightly regulated in response to cellular stress. This regulation occurs at both the transcriptional and post-transcriptional levels, often involving small RNAs (sRNAs) that modulate the stability and translation of cfa mRNA. This signaling cascade allows bacteria to rapidly alter their membrane composition to adapt to changing conditions such as increased acidity or osmotic stress.[7][8][9]
Unsaturated Fatty Acids as Precursors to Eicosanoids:
In mammals, polyunsaturated fatty acids like arachidonic acid are released from the cell membrane and act as substrates for enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes produce a wide range of eicosanoids that are critical mediators of inflammation and other physiological processes.
Experimental Protocols
1. Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a standard method for identifying and quantifying fatty acids in a sample.
-
Lipid Extraction: Lipids are extracted from the sample (e.g., bacterial cells, tissue) using a solvent system such as chloroform:methanol.
-
Saponification and Methylation: The extracted lipids are saponified (hydrolyzed) to release free fatty acids. These are then esterified, typically to fatty acid methyl esters (FAMEs), to increase their volatility for GC analysis.
-
GC-MS Analysis: The FAMEs are separated on a GC column based on their boiling points and polarity. The separated components are then ionized and detected by a mass spectrometer, which provides a mass spectrum for identification and quantification.
2. Determination of Oxidative Stability by the Rancimat Method
The Rancimat method is an accelerated oxidation test used to determine the stability of oils and fats.
-
Sample Preparation: A precise amount of the oil or extracted fat is placed in a reaction vessel.
-
Accelerated Oxidation: A stream of purified air is passed through the sample, which is heated to a constant high temperature (e.g., 110-120 °C).[10]
-
Detection of Volatile Oxidation Products: The double bonds in UFAs are oxidized, leading to the formation of volatile secondary oxidation products (e.g., formic acid). These volatile compounds are carried by the air stream into a measuring vessel containing deionized water.
-
Conductivity Measurement: The conductivity of the water is continuously measured. A sharp increase in conductivity indicates the end of the induction period and the onset of rapid oxidation. The length of this induction period is a measure of the oil's oxidative stability.[10]
Implications for Drug Development
The distinct properties of CFAs and UFAs have several implications for drug development:
-
Antimicrobial Targets: The CFA synthase enzyme is unique to bacteria and some other microorganisms and is essential for the survival of certain pathogens under stress. This makes it a potential target for the development of novel antimicrobial agents.[4]
-
Drug Delivery: The stability of CFAs could be exploited in the design of lipid-based drug delivery systems, potentially offering improved stability and controlled release compared to systems based on easily oxidized UFAs.
-
Modulation of Inflammatory Pathways: UFAs and their derivatives are key players in inflammation. Developing drugs that target the enzymes involved in eicosanoid synthesis (e.g., COX inhibitors) is a major area of pharmaceutical research.
Conclusion
Cyclopropane fatty acids and unsaturated fatty acids, while structurally related, exhibit a fascinating divergence in their physicochemical properties and biological roles. UFAs are essential for membrane fluidity and as precursors to a wide array of signaling molecules, making them central to cellular function and intercellular communication. In contrast, CFAs represent a key adaptive strategy, particularly in the microbial world, to fortify cell membranes against environmental insults. For researchers in drug development and the life sciences, a thorough understanding of these differences is crucial for identifying novel therapeutic targets and for the rational design of lipid-based technologies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Cyclopropane Fatty Acid Synthase Mediates Antibiotic Resistance and Gastric Colonization of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RANCIMAT TEST FOR MEASURING THE OXIDATIVE STABILITY OF COOKING OILS UPON PROLONGED FRYING: SHORT COMMUNICATION – Journal of Oil Palm Research [jopr.mpob.gov.my]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Bacterial Cyclopropane Fatty Acid Synthase mRNA Is Targeted by Activating and Repressing Small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of oxidative stability of high- and normal-oleic peanut oils | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Analytical Techniques for Cyclosporine A (CFA) Quantification
For Researchers, Scientists, and Drug Development Professionals
Cyclosporine A (CFA) is a critical immunosuppressant drug used to prevent organ rejection after transplantation and to treat various autoimmune diseases.[1][2] Due to its narrow therapeutic window and significant pharmacokinetic variability among individuals, therapeutic drug monitoring (TDM) of CFA is essential to ensure efficacy while minimizing toxicity.[3][4] This guide provides an objective comparison of the most common analytical techniques for CFA quantification, supported by experimental data, to assist researchers and clinicians in selecting the most appropriate method for their needs.
Overview of Analytical Techniques
The primary methods for quantifying CFA in biological matrices, typically whole blood, include immunoassays and chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] The choice of method often depends on factors like specificity, sensitivity, sample throughput, cost, and the specific requirements of the study or clinical setting.
Comparative Performance of Analytical Techniques
The performance of different analytical methods for CFA quantification varies significantly, particularly in terms of their specificity and susceptibility to cross-reactivity with CFA metabolites.
| Parameter | Immunoassay (CMIA/ECLIA/EMIT/FPIA) | HPLC-UV | LC-MS/MS |
| Linearity Range | 40 - 1500 ng/mL (CMIA)[3] | 22 - 250 µg/mL[1], 100 - 3000 ng/mL[7] | 10 - 1000 ng/mL[8], 2.5 - 500 ng/mL[9] |
| Precision (CV%) | Intra-day: <5.8%, Inter-day: <11%[5] | Intra-day & Inter-day: <6.5%[1] | Intra-day & Inter-day: <15%[8][9] |
| Accuracy (Bias) | Generally shows positive bias compared to LC-MS/MS (14-18% higher)[10] | High accuracy with mean absolute recovery of 97%[7] | Considered the "gold standard" for accuracy[3][10] |
| Limit of Quantification (LOQ) | 10.8 ng/mL (CLEIA)[11] | 100 ng/mL[7], 2.35 µg/mL[1] | 2.5 ng/mL[10], 10 ng/mL[8] |
| Specificity | Prone to cross-reactivity with metabolites, leading to overestimation[10][12] | Good, but can have interference from other compounds at similar retention times[13] | High specificity, able to separate CFA from its metabolites[10] |
Table 1: Comparison of Performance Characteristics of Analytical Techniques for CFA Quantification.
Immunoassays, while offering high throughput and automation, often overestimate CFA concentrations due to cross-reactivity with metabolites.[10][12] Studies comparing various immunoassays (COBAS INTEGRA 800, V-Twin, AxSYM FPIA) to HPLC have shown that all tend to yield slightly higher concentrations than HPLC.[14] Specifically, Chemiluminescent Microparticle Immunoassay (CMIA) results have been reported to be approximately 18% higher than those from UPLC-TMS.[10] Similarly, Enzyme-Multiplied Immunoassay Technique (EMIT) and Fluorescence Polarization Immunoassay (TDx) have shown mean concentrations 17% and 51% higher, respectively, than HPLC.[12]
LC-MS/MS is widely regarded as the gold standard for CFA analysis due to its high specificity and sensitivity, allowing for the separation of the parent drug from its metabolites.[3][10] HPLC-UV offers a balance of specificity and cost-effectiveness but may lack the sensitivity required for certain applications and can be susceptible to interference.[13]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.
Immunoassay (Chemiluminescent Microparticle Immunoassay - CMIA)
-
Sample Pretreatment: A manual pretreatment step is typically required, involving the lysis of the whole blood sample with a precipitation reagent.[15]
-
Centrifugation: The sample is then centrifuged to separate the supernatant.[15]
-
Analysis: The supernatant is transferred to a specific tube and placed on the automated analyzer (e.g., Abbott Alinity ci®).[15] The assay involves a two-step process where the sample is mixed with anti-cyclosporine coated paramagnetic microparticles and incubated.[15]
-
Detection: The chemiluminescent signal is measured to quantify the CFA concentration.[15]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Sample Preparation: Deproteinization of the whole blood sample is performed, often using acetonitrile.[7]
-
Chromatographic Separation: The prepared sample is injected into an HPLC system. A common method uses an ODS (C18) column with an isocratic mobile phase of acetonitrile and a phosphate buffer (e.g., 75:25, v/v) at an elevated temperature (e.g., 70°C).[7][13]
-
Detection: The eluent is monitored by a UV detector at a wavelength of approximately 210 nm.[7][13]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: A protein precipitation step is performed on the whole blood sample, often using a reagent that may contain an internal standard (e.g., ascomycin or CSA-d12).[8][16]
-
Chromatographic Separation: The supernatant is injected into an LC system, typically using a C18 column, to separate CFA from other components.[8][16]
-
Mass Spectrometric Detection: The eluent is introduced into a mass spectrometer. Detection is performed in the positive electrospray ionization mode with multiple reaction monitoring (MRM).[8] Specific mass transitions are monitored for the analyte and the internal standard (e.g., for CFA: m/z 1203.49 → 1185.53).[8]
Visualizing Workflows and Pathways
Experimental Workflow for CFA Quantification
Caption: A generalized workflow for the quantification of Cyclosporine A.
Cross-Validation Logical Flow
Caption: Logical flow for the cross-validation of two analytical methods.
Conclusion
The cross-validation of analytical techniques is paramount for ensuring the accuracy and reliability of Cyclosporine A quantification in clinical and research settings. While immunoassays provide a rapid and automated solution, their tendency for positive bias due to metabolite cross-reactivity must be considered.[10][12] HPLC-UV offers a more specific and cost-effective alternative. However, LC-MS/MS remains the gold standard, providing the highest level of specificity and accuracy, which is crucial for precise therapeutic drug monitoring and clinical decision-making.[3][10] The choice of method should be guided by the specific analytical requirements, available resources, and the clinical context.
References
- 1. Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of routine analytical method for injectable cyclosporine preparation control using HPLC-FIA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a novel UPLC-HRMS method for human whole-blood cyclosporine and comparison with a CMIA immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progression of cyclosporine A-blood levels in experimental cats receiving a high-dose treatment protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. Simple determination of cyclosporine in human whole blood by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of cyclosporine in human whole blood by ultra-performance liquid chromatography with triple quadrupole tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-multiplied immunoassay technique (EMIT) for the determination of the cyclosporin A concentration in whole blood from Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison between ultra-performance liquid chromatography with tandem mass spectrometry and a chemiluminescence immunoassay in the determination of cyclosporin A and tacrolimus levels in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of cyclosporine measurement in whole blood by high-performance liquid chromatography, monoclonal fluorescence polarization immunoassay, and monoclonal enzyme-multiplied immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Comparison of three methods for cyclosporine therapeutic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Bacterial Lipid Biomarkers: Methyl 10-(2-hexylcyclopropyl)decanoate vs. Other Key Indicators
For researchers, scientists, and drug development professionals, the accurate identification and quantification of bacterial populations is paramount. Bacterial lipid biomarkers offer a powerful tool for this purpose, providing insights into microbial community structure, biomass, and physiological state. This guide provides an objective comparison of Methyl 10-(2-hexylcyclopropyl)decanoate against other widely used bacterial lipid biomarkers, supported by experimental data and detailed methodologies.
Introduction to Bacterial Lipid Biomarkers
Bacterial membranes are composed of a diverse array of lipids, some of which are unique to specific microbial groups and can therefore serve as chemical fingerprints, or "biomarkers." These molecular fossils provide a quantitative and culture-independent means to study microbial ecology. This guide focuses on the comparative analysis of four key types of bacterial lipid biomarkers:
-
This compound: A cyclopropane fatty acid (CFA).
-
Phospholipid Fatty Acids (PLFAs): Key components of microbial cell membranes.
-
Fatty Acid Methyl Esters (FAMEs): A broader category of fatty acids used for profiling.
-
Hopanoids: Pentacyclic triterpenoids that are structural analogs of eukaryotic sterols.
Comparative Analysis of Bacterial Lipid Biomarkers
The choice of a lipid biomarker depends on the specific research question, the sample matrix, and the analytical capabilities available. The following table summarizes the key characteristics and performance metrics of the compared biomarkers.
| Biomarker Class | This compound (CFA) | Phospholipid Fatty Acids (PLFAs) | Fatty Acid Methyl Esters (FAMEs) | Hopanoids |
| Principle | A fatty acid with a cyclopropane ring, formed from unsaturated fatty acid precursors. | Fatty acids derived from the polar head group of phospholipids in cell membranes. | Total fatty acids from a sample, converted to methyl esters for analysis. | Pentacyclic triterpenoids found in the membranes of many bacteria. |
| Specificity | Found in various Gram-positive (e.g., Lactobacillus) and Gram-negative (e.g., E. coli, Pseudomonas) bacteria. Its abundance can indicate stationary phase or stress conditions.[1][2] | Different PLFA profiles are characteristic of broad microbial groups (e.g., Gram-positive, Gram-negative, fungi). | Provides a general fatty acid profile of the microbial community. Less specific than PLFA analysis as it includes storage lipids.[3] | Found in a wide range of bacteria, but specific structural variations (e.g., 2-methylhopanoids) can be linked to particular groups like cyanobacteria.[4][5][6] |
| Biomass Correlation | Can be correlated with biomass, particularly under specific physiological conditions. | Good correlation with viable microbial biomass as phospholipids degrade rapidly upon cell death.[7][[“]] | Correlates with total microbial biomass, but may not distinguish between living and dead cells as effectively as PLFA. | Can be used as a proxy for bacterial biomass, particularly in geological and ancient samples due to their high preservation potential.[6] |
| Advantages | - Indicator of specific physiological states (stress, stationary phase).[9] - Relatively stable. | - Reflects the living microbial community.[7][[“]] - Well-established databases for microbial group identification. | - Simpler and less expensive than PLFA analysis. - Provides a broad overview of the fatty acid composition. | - Highly resistant to degradation, making them excellent biomarkers in ancient sediments.[5][6] - Can indicate the presence of specific bacterial groups over geological timescales. |
| Limitations | - Not exclusive to a single bacterial group. - Synthesis is growth-phase dependent. | - Less stable than other lipids. - Extraction can be more complex. | - Does not differentiate between viable and non-viable cells. - Can be influenced by non-microbial lipids in some samples. | - Not all bacteria produce hopanoids. - The physiological function is not fully understood in all cases.[10] |
| Typical Abundance | Varies significantly depending on the bacterial species and growth conditions. Can be a major component of the membrane fatty acids in some species.[1] | Constitute a significant portion of the cell membrane lipids in most bacteria. | Represents the total fatty acid pool, which can be substantial. | Generally less abundant than fatty acids in the cell membrane. |
Experimental Protocols
Accurate and reproducible analysis of bacterial lipid biomarkers is crucial for obtaining reliable data. The following sections detail the typical experimental workflows for the analysis of each biomarker class.
I. Analysis of this compound and other Fatty Acid Methyl Esters (FAMEs)
This protocol is suitable for the analysis of total fatty acids, including cyclopropane fatty acids, from bacterial cultures or environmental samples.
1. Lipid Extraction:
- A modified Bligh-Dyer method is commonly used.
- To a sample (e.g., lyophilized bacterial cells, soil), add a one-phase solvent mixture of chloroform:methanol:phosphate buffer (1:2:0.8, v/v/v).
- Sonicate the mixture to ensure cell lysis and lipid extraction.
- Centrifuge the sample to pellet the solid material.
- Collect the supernatant containing the total lipid extract.
2. Saponification and Methylation (Derivatization):
- The extracted lipids are saponified by adding a mild alkaline solution (e.g., 0.2 M methanolic KOH) and heating. This breaks the ester linkages, releasing the fatty acids.
- The fatty acids are then methylated to form fatty acid methyl esters (FAMEs) by adding an acidic methanol solution (e.g., 1 M HCl in methanol) or BF3-methanol and heating. This step increases the volatility of the fatty acids for gas chromatography analysis.
3. FAMEs Extraction:
- Add a non-polar solvent, such as hexane, to the reaction mixture.
- Vortex thoroughly to partition the FAMEs into the hexane layer.
- Collect the upper hexane layer containing the FAMEs.
4. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
- Inject the FAMEs extract into a GC-MS system.
- GC Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 300°C) to separate the FAMEs based on their boiling points.
- MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are collected over a range of m/z (e.g., 50-650).
- Identification: FAMEs, including this compound, are identified by comparing their retention times and mass spectra to those of authentic standards and to spectral libraries (e.g., NIST).
II. Analysis of Phospholipid Fatty Acids (PLFAs)
This method specifically targets the fatty acids from phospholipids, providing a snapshot of the viable microbial community.
1. Lipid Extraction:
- The extraction is performed as described for FAMEs using a one-phase chloroform:methanol:buffer mixture.
2. Fractionation of Lipid Classes:
- The total lipid extract is fractionated using solid-phase extraction (SPE) on a silica gel column.
- Neutral lipids are eluted with chloroform.
- Glycolipids are eluted with acetone.
- Phospholipids are eluted with methanol.
3. Saponification and Methylation of the Phospholipid Fraction:
- The collected phospholipid fraction is dried down under a stream of nitrogen.
- The phospholipids are then subjected to mild alkaline methanolysis to cleave the fatty acids and simultaneously form FAMEs.
4. FAMEs Extraction and GC-MS Analysis:
- The resulting FAMEs are extracted and analyzed by GC-MS as described in the FAMEs protocol.
III. Analysis of Hopanoids
Hopanoid analysis requires a more rigorous extraction and purification procedure due to their different chemical nature.
1. Total Lipid Extraction:
- A stronger solvent system, such as dichloromethane:methanol (2:1, v/v), is often used with ultrasonication for exhaustive extraction from samples like sediments or bacterial cells.
2. Saponification:
- The total lipid extract is saponified with a strong base (e.g., 6% KOH in methanol) at an elevated temperature (e.g., 80°C) for several hours to break down esterified lipids.
3. Extraction of the Neutral Lipid Fraction:
- After saponification, the neutral lipids, which include hopanoids, are extracted with a non-polar solvent like hexane or heptane.
4. Derivatization (Optional but Recommended):
- Hydroxylated hopanoids are often derivatized (e.g., silylated with BSTFA) to increase their volatility and improve their chromatographic properties.
5. Analysis by GC-MS:
- The derivatized or underivatized neutral lipid fraction is analyzed by GC-MS.
- GC Conditions: A high-temperature capillary column is typically required.
- MS Conditions: The mass spectrometer is operated in EI mode, and specific ions characteristic of the hopane skeleton are monitored for identification and quantification.
Mandatory Visualizations
Logical Relationship of Bacterial Lipid Biomarkers
References
- 1. Lactobacillic acid - Wikipedia [en.wikipedia.org]
- 2. A Simple Procedure for Detecting the Presence of Cyclopropane Fatty Acids in Bacterial Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Detection of Species-Specific Lipids by Routine MALDI TOF Mass Spectrometry to Unlock the Challenges of Microbial Identification and Antimicrobial Susceptibility Testing [frontiersin.org]
- 4. Microbial signature lipid biomarker analysis - an approach that is still preferred, even amid various method modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the mass spectrometric profiling of bacterial lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. consensus.app [consensus.app]
- 9. Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unmasking Cyclopropane Fatty Acids: A Comparative Guide to Tandem Mass Spectrometry and its Alternatives
For researchers, scientists, and drug development professionals, the accurate identification and quantification of cyclopropane fatty acids (CPFAs) are crucial in various fields, from bacterial pathogenesis to food authentication. This guide provides an objective comparison of tandem mass spectrometry (MS/MS) with other analytical techniques, supported by experimental data, to aid in selecting the most suitable method for your research needs.
Cyclopropane fatty acids, with their unique three-membered carbon ring, present a distinct analytical challenge. Tandem mass spectrometry has emerged as a powerful tool for the structural elucidation and quantification of these lipids. This guide delves into the specifics of tandem MS-based approaches and contrasts them with established and emerging alternative methods.
Tandem MS for CPFA Confirmation: A Powerful Approach
Tandem mass spectrometry, often coupled with gas chromatography (GC-MS/MS) or liquid chromatography (LC-MS/MS), offers high sensitivity and specificity for CPFA analysis. The fragmentation patterns generated in the collision cell provide structural information that is key to confirming the presence of the cyclopropane ring and, in some cases, its position on the fatty acyl chain.
One advanced fragmentation technique, 213 nm ultraviolet photodissociation (UVPD) mass spectrometry, has proven particularly effective. UVPD induces specific cross-ring cleavages within the cyclopropane moiety, generating diagnostic pairs of fragment ions that allow for unambiguous localization of the ring structure. This method is applicable to both phospholipids and long-chain fatty acids like mycolic acids.[1]
Experimental Protocol: GC-MS/MS for CPFA Quantification
A common approach for CPFA analysis involves the derivatization of fatty acids to their fatty acid methyl esters (FAMEs) prior to GC-MS analysis.
1. Lipid Extraction and Derivatization:
-
Lipids are extracted from the sample using a suitable solvent system (e.g., Folch method).
-
The extracted lipids are then transesterified to FAMEs. A common method involves using sodium methoxide in methanol.[2]
2. Gas Chromatography (GC):
-
Column: A non-polar capillary column, such as an HP-5MS UI, is often used for the separation of FAMEs.[2]
-
Carrier Gas: Helium is typically used as the carrier gas.[2]
-
Temperature Gradient: A programmed temperature gradient is employed to ensure the separation of different FAMEs. For example, starting at a lower temperature and ramping up to a higher temperature.[3]
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electron ionization (EI) is commonly used to generate ions from the eluted FAMEs.[2]
-
Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes are used for targeted quantification of specific CPFAs, such as dihydrosterculic acid and lactobacillic acid.[4][5]
-
Fragmentation: Collision-induced dissociation (CID) is used to fragment the precursor ions, and the resulting product ions are monitored for confirmation and quantification. The mass spectrum of the FAME of dihydrosterculic acid, for instance, shows a characteristic molecular ion peak (M+) at m/z 310 and a key fragment ion at m/z 278.[6]
The Analytical Landscape: Tandem MS vs. Alternatives
While tandem MS is a robust technique, other methods also offer viable solutions for CPFA analysis. The choice of method often depends on the specific research question, required sensitivity, and available instrumentation.
| Method | Principle | Advantages | Disadvantages | Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| Tandem MS (GC-MS/MS, LC-MS/MS) | Separation by chromatography followed by mass-based detection and fragmentation of ions for structural confirmation. | High sensitivity and specificity. Provides structural information through fragmentation. UVPD can pinpoint ring location.[1] | Often requires derivatization (for GC-MS). Can be complex to operate. | GC-MS: LOD ~60 mg/kg, LOQ ~200 mg/kg of cheese fat for CPFAs.[4] LC-MS/MS with derivatization can achieve LODs in the low nM range for some fatty acids.[7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Good for quantification and can provide initial identification based on retention time and mass spectrum.[4][8][9] | Mass spectra of monocyclopropane FAMEs can be very similar to their unsaturated precursors, making definitive identification challenging without tandem MS.[10] | LOD: 1.69 μg/mL, LOQ: 5.14 μg/mL for a range of FAMEs.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Non-destructive. Provides detailed structural information, including the cis or trans configuration of the cyclopropane ring.[11] Can be used for rapid screening.[8][9] | Lower sensitivity compared to MS-based methods.[12] May require higher sample concentrations. | For dihydrosterculic acid (DHSA), a visual LOD of approximately 2-3 signal-to-noise ratio was achieved, with efforts to improve sensitivity through advanced techniques.[12] |
| Chemical Derivatization followed by GC | Chemical modification of CPFAs (e.g., hydrogenation followed by bromination) to alter their chromatographic behavior for indirect detection. | Simple and can be performed with basic GC instrumentation.[13] | Indirect detection method. Less specific than MS-based methods. | Not explicitly quantified in the provided search results. |
Visualizing the Workflow and Logic
To better understand the process of CPFA identification, the following diagrams illustrate the experimental workflow and the logical relationship between different analytical approaches.
References
- 1. Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of 22 fatty acids in total parenteral nutrition (TPN) components by gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Multidimensional Liquid Chromatography Coupled with Tandem Mass Spectrometry for Identification of Bioactive Fatty Acyl Derivatives [frontiersin.org]
- 4. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Cyclopropane Fatty Acids in Human Plasma after Controlled Dietary Intake of Specific Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differentiating cyclopropane fatty acids to support milk authenticity through GC–MS and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differentiating cyclopropane fatty acids to support milk authenticity through GC-MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass spectrometry of lipids. I. Cyclopropane fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Simple Procedure for Detecting the Presence of Cyclopropane Fatty Acids in Bacterial Lipids - PMC [pmc.ncbi.nlm.nih.gov]
"inter-laboratory comparison of cyclopropane fatty acid analysis"
An Objective Guide to Inter-laboratory Comparison of Cyclopropane Fatty Acid Analysis
For researchers, scientists, and drug development professionals, the accurate analysis of cyclopropane fatty acids (CPFAs) is crucial for various applications, from bacterial identification to food authentication and understanding disease states. This guide provides a comprehensive comparison of the common analytical methodologies for CPFA analysis, supported by experimental data from various studies.
Data Presentation: Quantitative Comparison of Analytical Methods
The performance of different analytical methods for CPFA quantification varies in terms of sensitivity and precision. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary techniques employed. The following table summarizes key quantitative data from studies that have developed and validated these methods.
| Analytical Method | Matrix | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Intra-laboratory Precision (RSD%) | Reference |
| GC-MS | Cheese Fat | Dihydrosterculic acid, Lactobacillic acid | 60 mg/kg of cheese fat | 200 mg/kg of cheese fat | Satisfied Horwitz equation | [1][2] |
| 1H NMR (600 MHz) | Standard Solution | CPFA Standard | 0.0025 mg/mL | 0.01 mg/mL | Not Reported | [3] |
| 1H NMR with Homonuclear Decoupling | Standard Solution (DHSA) | Dihydrosterculic acid (DHSA) | Not explicitly stated, but improved S/N ratio demonstrated | Not explicitly stated, but improved S/N ratio demonstrated | Not Reported | [4][5] |
Experimental Protocols
Detailed methodologies are essential for reproducibility and comparison. Below are summaries of key experimental protocols for sample preparation and analysis of CPFAs.
Sample Preparation: Saponification vs. Acid Hydrolysis
The choice of hydrolysis method to release fatty acids from complex lipids significantly impacts the stability and recovery of CPFAs.
-
Saponification (Base Hydrolysis): This is the recommended method for CPFA analysis as it does not degrade the cyclopropane ring.[6]
-
Protocol: Cells are heated at 100°C for 30 minutes in a solution of 15% NaOH in 50% aqueous methanol.[6] This is followed by methylation to form fatty acid methyl esters (FAMEs) for GC analysis.[6]
-
Advantages: Excellent for routine analysis and screening of unknown cultures due to the preservation of CPFA structure.[6]
-
-
Acid Hydrolysis/Methanolysis: These methods are not recommended for CPFA analysis due to the degradation of the cyclopropane ring, which leads to the formation of artifacts and inaccurate quantification.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a widely used technique for the separation and quantification of FAMEs, including those of CPFAs.
-
Protocol Outline:
-
Lipid Extraction: Extraction of lipids from the sample matrix.
-
Saponification and Methylation: Release of fatty acids via saponification followed by methylation to produce FAMEs. Boron trifluoride-methanol or other reagents can be used for methylation.[7]
-
GC Separation: FAMEs are separated on a capillary column (e.g., HP-5MS).[8]
-
MS Detection: Mass spectrometry is used for the identification and quantification of the FAMEs based on their mass spectra and retention times.[1][9]
-
-
Key Considerations: The choice of methylation reagent and reaction conditions can influence the recovery of different fatty acids.[10] Direct methylation methods are often faster and use less solvent than traditional extraction-then-methylation procedures.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
1H NMR offers a non-destructive method for the direct detection and quantification of CPFAs in lipid extracts.
-
Protocol Outline:
-
Lipid Extraction: Extraction of total lipids from the sample.
-
Sample Preparation for NMR: Dissolving the lipid extract in a deuterated solvent (e.g., CDCl3) containing an internal standard (e.g., TMS).[5]
-
NMR Acquisition: Acquisition of the 1H NMR spectrum. The characteristic signals of the cyclopropane ring protons are used for identification and quantification.[3][4][5] The cis-methylene proton signal at approximately -0.35 ppm is often used for quantification as it is well-resolved from other fatty acid signals.[3][9]
-
-
Advanced NMR Techniques: Homonuclear decoupling can be employed to collapse the multiplet signals of the cyclopropane protons into a singlet, thereby improving the signal-to-noise ratio and enhancing sensitivity.[4][5]
Mandatory Visualization
To aid in the understanding of the analytical workflows, the following diagrams have been generated using the DOT language.
Caption: Workflow for CPFA analysis using Gas Chromatography-Mass Spectrometry.
Caption: Workflow for CPFA analysis using Nuclear Magnetic Resonance Spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of acid and base hydrolyses on hydroxy and cyclopropane fatty acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. An Overview on Cyclic Fatty Acids as Biomarkers of Quality and Authenticity in the Meat Sector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of cyclopropane and conjugated linoleic acids during fatty acid quantification in lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Growth Conditions on Cyclopropanated Fatty Acid Production: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of cyclopropanated fatty acid (CFA) production is crucial for optimizing bacterial cultures and developing novel therapeutic strategies. This guide provides a comprehensive comparison of how different growth conditions—namely temperature, pH, and oxygen availability—affect CFA synthesis in bacteria, supported by experimental data and detailed protocols.
Cyclopropane fatty acids are unique components of the cell membranes of many bacteria, formed by the addition of a methylene group across the double bond of unsaturated fatty acids. This modification, catalyzed by CFA synthase, significantly alters the physical properties of the membrane, playing a vital role in bacterial adaptation to environmental stresses. The production of CFAs is most prominent as bacterial cultures enter the stationary phase of growth.
Comparative Analysis of Growth Conditions on CFA Production
The synthesis of CFAs is intricately regulated by environmental cues. While qualitative trends are well-established, this guide consolidates available quantitative data to offer a clearer comparative perspective.
Effect of Temperature on CFA Production
Temperature is a critical factor influencing the fatty acid composition of bacterial membranes. Generally, an increase in growth temperature leads to a higher proportion of CFAs. This response is believed to counteract the increased membrane fluidity at elevated temperatures, thereby maintaining membrane integrity.
| Growth Temperature (°C) | Organism | CFA Percentage of Total Fatty Acids (%) | Reference |
| 10 | Escherichia coli | 0 | [1] |
| 25 | Escherichia coli | 25 | [1] |
Note: Comprehensive tabular data directly comparing a range of temperatures to corresponding CFA percentages in a single study is limited. The data presented represents findings from distinct experiments.
Effect of pH on CFA Production
Acidic conditions are a potent inducer of CFA synthesis. The increased production of CFAs in response to low pH is a key mechanism for acid resistance in bacteria like Escherichia coli. The cyclopropane rings are thought to reduce the permeability of the membrane to protons, helping to maintain a stable internal pH. Exposure to moderately acidic conditions has been shown to significantly increase the transcription of the cfa gene, which encodes CFA synthase.[2]
| Growth pH | Organism | Relative cfa Gene Expression | CFA Percentage of Total Fatty Acids (%) | Reference |
| Neutral (approx. 7.0) | Escherichia coli | Baseline | Varies with growth phase | [2] |
| Moderately Acidic (5.0) | Escherichia coli | Marked Increase | Data not explicitly tabled | [2] |
Effect of Oxygen Availability on CFA Production
Reduced oxygen tension is another environmental stress that triggers an increase in CFA synthesis. In organisms like Pseudomonas denitrificans, limiting the oxygen supply can induce the activity of CFA synthase.[3] Conversely, well-oxygenated conditions can decrease CFA formation.
| Oxygen Condition | Organism | CFA (Methylene Hexadecanoic Acid) Percentage of Total Fatty Acids (%) | Reference |
| Oxygen-Saturated (early growth) | Pseudomonas denitrificans | Repressed (low levels) | [3] |
| Oxygen-Limited | Pseudomonas denitrificans | Up to 30% | [3] |
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for the key experiments are provided below.
Protocol for Culturing Bacteria Under Different Growth Conditions
-
Inoculum Preparation: Prepare a starter culture of the desired bacterial strain in a standard rich medium (e.g., Luria-Bertani broth) and incubate overnight with shaking at the optimal temperature for the strain.
-
Experimental Cultures:
-
Temperature Variation: Inoculate fresh media with the starter culture to a low optical density (e.g., OD600 of 0.05). Incubate replicate cultures in shakers set to the desired experimental temperatures.
-
pH Variation: Prepare media buffered to the desired pH values. Inoculate with the starter culture and incubate at a constant temperature. It is crucial to monitor and maintain the pH of the culture throughout the experiment.
-
Oxygen Variation: For aerobic conditions, use baffled flasks with vigorous shaking. For microaerobic or anaerobic conditions, use sealed containers with limited headspace or employ a chemostat with controlled dissolved oxygen levels.
-
-
Growth Monitoring and Harvesting: Monitor the growth of the cultures by measuring the optical density at 600 nm (OD600). Harvest the cells at the desired growth phase (e.g., mid-exponential or early stationary phase) by centrifugation.
Protocol for Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from standard methods for bacterial fatty acid analysis.[3][4][5][6]
-
Saponification:
-
To the harvested bacterial cell pellet, add 1.0 ml of saponification reagent (e.g., 45g NaOH, 150ml methanol, 150ml distilled water).
-
Seal the tubes and heat in a boiling water bath for 30 minutes, with vortexing every 5-10 minutes.
-
Cool the tubes to room temperature.
-
-
Methylation:
-
Add 2.0 ml of methylation reagent (e.g., 325ml 6.0N HCl, 275ml methanol).
-
Seal the tubes and heat at 80°C for 10 minutes.
-
Cool the tubes to room temperature.
-
-
Extraction:
-
Add 1.25 ml of extraction solvent (e.g., a 1:1 mixture of methyl tert-butyl ether and hexane).
-
Gently mix the tubes by inversion for 10 minutes.
-
Remove the lower aqueous phase using a pipette.
-
-
Base Wash:
-
Add 3.0 ml of a base wash solution (e.g., 10.8g NaOH in 900ml distilled water) to the remaining organic phase.
-
Gently mix by inversion for 5 minutes.
-
Transfer the upper organic phase containing the FAMEs to a clean GC vial.
-
-
GC-MS Analysis:
-
Analyze the FAMEs using a gas chromatograph equipped with a mass spectrometer.
-
A typical GC program involves a temperature ramp from an initial temperature (e.g., 170°C) to a final temperature (e.g., 270°C).
-
Identify and quantify the different fatty acids, including CFAs, based on their retention times and mass spectra compared to known standards.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway for cfa Gene Regulation
The production of CFA is tightly regulated at the transcriptional level, primarily through the alternative sigma factor RpoS (σS). Under conditions of stress, such as entry into stationary phase, high osmolarity, acidic pH, or low temperature, the cellular levels of RpoS increase. RpoS then directs the RNA polymerase to transcribe a set of stress-response genes, including the cfa gene.
Experimental Workflow for Evaluating Growth Conditions on CFA Production
The following diagram outlines the logical flow of an experiment designed to assess the impact of different growth conditions on CFA production.
References
- 1. researchgate.net [researchgate.net]
- 2. Membrane cyclopropane fatty acid content is a major factor in acid resistance of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
- 6. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
A Comparative Guide to Colonization Factor Antigen (CFA) Profiles in Enterotoxigenic Escherichia coli (ETEC) Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Colonization Factor Antigen (CFA) profiles across different strains of enterotoxigenic Escherichia coli (ETEC), the primary causative agent of traveler's diarrhea and a significant cause of morbidity and mortality in children in developing nations.[1][2] Understanding the diversity and expression levels of these critical virulence factors is paramount for the development of effective vaccines and therapeutics.
Introduction to Colonization Factor Antigens
Colonization Factor Antigens are essential proteinaceous appendages (fimbriae or pili) on the surface of ETEC that mediate attachment to specific receptors on the host's small intestinal epithelium.[3][4] This adhesion is the crucial first step in ETEC pathogenesis, preceding the delivery of heat-labile (LT) and/or heat-stable (ST) enterotoxins that cause diarrheal disease.[5] Over 22 distinct CFAs have been identified, and ETEC strains can express one or more of these factors, leading to a wide variation in virulence profiles among clinical isolates.[2] The most common and clinically significant CFAs include CFA/I, CFA/II (comprising CS1, CS2, and CS3), and CFA/IV (comprising CS4, CS5, and CS6).[6]
Comparative CFA Expression Across ETEC Strains
The expression of CFAs is highly variable and depends on the specific ETEC strain, serotype, and even the environmental growth conditions.[7][8][9] This heterogeneity presents a significant challenge for vaccine development, which aims to elicit broad protection against circulating ETEC strains. The following tables summarize the prevalence and co-expression of key CFAs in various ETEC isolates from different geographical locations and clinical settings.
Table 1: Prevalence of Major Colonization Factors in ETEC Isolates
| Colonization Factor | Prevalence in ETEC Isolates | Associated Toxin Types | Representative Strains/Serotypes | References |
| CFA/I | ~15-33% | Primarily LT/ST or LT-only | H10407 (O78:H11), E36 | [5][10][11] |
| CFA/II (CS1, CS2, CS3) | ~23% | Primarily LT/ST | E24377A (CS1+CS3) | [5][12] |
| CS3 | 17% | LT/ST | - | [13] |
| CFA/IV (CS4, CS5, CS6) | ~21% | Primarily ST-only | - | [5] |
| CS6 | 25% | All toxin types, slightly higher in ST/LT | - | [13] |
| CS21 (Longus) | 48-65% | All toxin types, higher in ST-only | CVD30 | [4][8][13] |
Data compiled from multiple studies and represents approximate prevalence ranges.
Table 2: Co-expression of CFAs in Characterized ETEC Strains
| Strain | Primary CFAs Expressed | Toxin Profile | Geographic Origin/Source | Key Findings | References |
| H10407 | CFA/I | LT, ST | Human (USA) | Prototypical ETEC strain; robust CFA/I expression.[1] | [1][11] |
| CVD30 | CFA/I, CS21 | STh | Human (GEMS study) | Co-expresses major (CFA/I) and minor (CS21) CFs.[8] | [8] |
| E24377A | CS1, CS3 (CFA/II) | LT, ST | Human | Co-expression of CS1 and CS3 is common.[12] | [11][12] |
| Traveler Isolates (India) | CS21 | Predominantly ST-only | Human Travelers | 96% of isolates from travelers to India expressed CS21.[13] | [13] |
| Traveler Isolates (Latin America) | CS21 | Mixed | Human Travelers | 46% of isolates from travelers to Latin America expressed CS21.[13] | [13] |
| Peruvian Isolates | CS6, CS21 | Mixed | Human (Peru) | Concomitant presence of CS6 and CS21 was the most common profile.[4] | [4] |
Regulation of CFA Expression
The expression of CFAs is a tightly regulated process, influenced by environmental cues such as temperature, pH, bile, and oxygen availability.[1][2] A key global regulator for many CFAs, including CFA/I and the CFA/II antigens (CS1 and CS2), is the plasmid-encoded transcriptional activator CfaD (also known as Rns).[3][7] This protein belongs to the AraC/XylS family of transcriptional regulators and is essential for activating the operons that encode the structural and assembly proteins of the fimbriae.[1][3]
Experimental Protocols for CFA Profiling
Objective comparison of CFA profiles requires standardized and robust methodologies. Below are outlines of key experimental protocols used to quantify and characterize CFA expression.
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Whole-Cell CFA Quantification
This method quantifies the amount of a specific CFA expressed on the surface of intact bacterial cells.
-
Bacterial Culture: Grow ETEC strains on CFA agar plates (1% Casamino acids, 0.15% Yeast Extract, 0.005% MgSO4, 0.0005% MnCl2, 2% agar) at 37°C to promote CFA expression.[14]
-
Cell Preparation: Harvest bacteria and wash with phosphate-buffered saline (PBS). Resuspend cells in PBS to a standardized optical density (e.g., OD600 of 1.0).
-
Coating: Coat 96-well microtiter plates with the bacterial suspension and incubate overnight at 4°C.
-
Blocking: Wash plates and block with a suitable blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Add a specific monoclonal or polyclonal antibody against the target CFA (e.g., anti-CFA/I) and incubate.
-
Secondary Antibody Incubation: Wash plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Wash plates and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate. Stop the reaction with acid and read the absorbance at 450 nm.
-
Quantification: Compare absorbance values to a standard curve generated with purified CFA protein to determine the amount of CFA per cell.
2. Western Blot for CFA Subunit Detection
This technique detects the major structural subunit of the CFA (e.g., CfaB for CFA/I) in whole-cell lysates.
-
Sample Preparation: Grow and harvest bacteria as described for ELISA. Lyse the cells using sonication or chemical lysis buffer. Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of total protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.[15]
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the CFA subunit. Follow with an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify band intensity using imaging software to compare relative expression levels between strains.[16] A loading control, such as an anti-DnaK antibody, should be used to ensure equal protein loading.[17]
3. Reverse Transcription PCR (RT-PCR) for CFA Gene Expression
RT-PCR measures the transcript levels of CFA-encoding genes, providing insight into the transcriptional regulation.
-
RNA Extraction: Grow ETEC strains under conditions of interest (e.g., on CFA agar). Extract total RNA from the bacterial pellets using a commercial RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and specific primers for the CFA genes of interest.
-
PCR Amplification: Perform PCR using primers designed to amplify a specific region of the target CFA gene (e.g., cfaB).
-
Analysis: Analyze PCR products by gel electrophoresis. The presence and intensity of the band indicate gene expression. For quantitative analysis (qRT-PCR), use a fluorescent dye (e.g., SYBR Green) and compare the cycle threshold (Ct) values between samples, normalizing to a housekeeping gene.[6]
Conclusion
The CFA profile of ETEC is diverse and complex, with significant variation in the types of CFAs expressed and their levels of production across different bacterial strains. This guide highlights the importance of using multiple, standardized methods to characterize CFA expression. A comprehensive understanding of the prevalence, regulation, and co-expression of these key virulence factors is essential for the rational design of broadly protective ETEC vaccines and for the development of novel anti-adhesion therapeutics. Future research should continue to characterize the CFA profiles of geographically diverse clinical isolates to inform public health and drug development strategies.
References
- 1. pnas.org [pnas.org]
- 2. Comparative Analyses of Phenotypic and Genotypic Methods for Detection of Enterotoxigenic Escherichia coli Toxins and Colonization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rns-like regulatory gene for colonization factor antigen I (CFA/I) that controls expression of CFA/I pilin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colonizing and Virulence Factors in Enterotoxigenic Escherichia coli from Peru - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotechrep.ir [biotechrep.ir]
- 6. PCR-Based Identification of Common Colonization Factor Antigens of Enterotoxigenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of colonization factor antigen I fimbriae by enterotoxigenic Escherichia coli; influence of growth conditions and a recombinant positive regulatory gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of CFA/I in adherence and toxin delivery by ETEC expressing multiple colonization factors in the human enteroid model | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. The role of CFA/I in adherence and toxin delivery by ETEC expressing multiple colonization factors in the human enteroid model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serotypes and colonization factors of enterotoxigenic Escherichia coli isolated in various countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Biofilm formation and binding specificities of CFA/I, CFA/II and CS2 adhesions of enterotoxigenic Escherichia coli and Cfae-R181A mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colonization Factors in Enterotoxigenic Escherichia coli Strains in Travelers to Mexico, Guatemala, and India Compared with Children in Houston, Texas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Simple method for purification of enterotoxigenic E. coli fimbriae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Synthetic vs. Natural Cyclopropane Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Cyclopropane fatty acids (CPFAs), characterized by a unique three-membered carbon ring within their aliphatic chain, are found in various natural sources, including bacteria, plants, and marine organisms. These molecules have garnered significant interest for their diverse biological activities, ranging from antimicrobial to anti-inflammatory effects. Concurrently, advances in synthetic organic chemistry have enabled the production of CPFAs and their analogs, opening avenues for therapeutic development and structure-activity relationship studies. This guide provides an objective comparison of the biological activities of synthetic and natural CPFAs, supported by experimental data and detailed methodologies, to aid researchers in this burgeoning field.
Comparison of Biological Activities: Natural vs. Synthetic CPFAs
While direct head-to-head comparative studies on the biological activity of synthetic versus natural CPFAs are limited in the current scientific literature, a comparative overview can be compiled from existing research. It is generally understood that the biological activity of a synthetic molecule should be identical to its natural counterpart if it is structurally and stereochemically identical. However, the "natural" source often provides a mixture of related compounds that may act synergistically, while synthesis allows for the creation of highly pure single isomers or novel analogs with potentially enhanced or different activities.
The following table summarizes the reported biological activities of prominent natural CPFAs and their synthetic counterparts or analogs.
| Fatty Acid | Source/Type | Biological Activity | Quantitative Data (Example) | Citation |
| Lactobacillic Acid | Natural (from Lactobacillus spp.) | Antimicrobial (against pathogenic bacteria) | Inhibition zones against various pathogens. | [1][2] |
| Synthetic | Antimicrobial (expected to be similar to natural) | Data on synthetic lactobacillic acid's specific antimicrobial activity is not readily available in direct comparative studies. However, synthetic cyclopropane-containing amide derivatives show antimicrobial activity. | [3] | |
| Dihydrosterculic Acid | Natural (from cottonseed oil, Litchi chinensis) | Anti-inflammatory (suppresses desaturase activity), potential metabolic benefits. | Improves liver metabolomic profiles in high-fat-fed mice. | [4] |
| Synthetic | Anti-inflammatory, Cytotoxic (in a glycolipid conjugate) | In vitro cytotoxicity against various cancer cell lines (DU145, A549, SKOV3, MCF7) when incorporated into a monoglucosyl diacylglycerol. | [5] | |
| Various CPFAs | Natural (from marine bacterium Labrenzia sp.) | Antimicrobial (antibacterial and antifungal), GPR84 agonism. | Minimum Inhibitory Concentrations (MICs) against various bacteria and fungi. | [5] |
| Synthetic Cyclopropane Analogs | Synthetic | Broad-spectrum biological activities including antimicrobial, antiviral, and antitumor. | Structure-activity relationship studies show that modifications to the cyclopropane ring and fatty acid chain can significantly alter activity. | [6] |
Note: The quantitative data presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Key Biological Activities and Underlying Mechanisms
Antimicrobial Activity
Natural CPFAs, particularly those produced by bacteria like Lactobacillus, contribute to the antimicrobial properties of these probiotic organisms.[1][2] The proposed mechanisms include disruption of the cell membrane integrity of pathogenic bacteria and inhibition of essential metabolic pathways.[5] Synthetic cyclopropane-containing amide derivatives have also been shown to possess antibacterial and antifungal properties, suggesting the cyclopropane moiety is a key pharmacophore.[3]
Anti-inflammatory Activity
Natural CPFAs, such as dihydrosterculic acid, have demonstrated anti-inflammatory potential by modulating lipid metabolism and suppressing the activity of enzymes like stearoyl-CoA desaturase.[4] Some medium-chain fatty acids, which can be mimicked by synthetic cyclopropane analogs, exert their effects through G protein-coupled receptors like GPR84, which is involved in inflammatory signaling.[5]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is adapted from standard broth microdilution methods.
Objective: To determine the lowest concentration of a CPFA that inhibits the visible growth of a target microorganism.
Materials:
-
Test CPFA (natural or synthetic) stock solution (e.g., in DMSO or ethanol)
-
Target microbial suspension (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland standard.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium.
-
Sterile 96-well microtiter plates.
-
Incubator.
-
Microplate reader (optional).
Procedure:
-
Prepare serial two-fold dilutions of the CPFA stock solution in the microtiter plate wells using the growth medium. The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared microbial suspension to each well. This results in a final microbial concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (microbial suspension in broth without CPFA) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the target microorganism (e.g., 37°C for 18-24 hours).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the CPFA at which there is no visible growth.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify microbial growth.
In Vitro Anti-inflammatory Assay: Inhibition of Bovine Serum Albumin (BSA) Denaturation
This protocol provides a simple method to screen for anti-inflammatory activity by assessing the inhibition of heat-induced protein denaturation.
Objective: To evaluate the ability of a CPFA to prevent the denaturation of protein, a hallmark of inflammation.
Materials:
-
Test CPFA (natural or synthetic) solution.
-
Bovine Serum Albumin (BSA) solution (0.5% w/v in Tris-HCl buffer, pH 7.4).
-
Phosphate Buffered Saline (PBS).
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing 1 mL of the test CPFA solution at various concentrations and 1 mL of the BSA solution.
-
A control solution is prepared with 1 mL of BSA solution and 1 mL of PBS.
-
Incubate all solutions at 37°C for 20 minutes.
-
Induce denaturation by heating the solutions at 70°C for 10 minutes.
-
Cool the solutions to room temperature.
-
Measure the absorbance (turbidity) of the solutions at 660 nm.
-
The percentage inhibition of denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Signaling Pathways and Experimental Workflows
GPR84 Signaling Pathway in Inflammation
Several medium-chain fatty acids, and potentially some CPFAs, can activate the G protein-coupled receptor 84 (GPR84), which is predominantly expressed on immune cells. Activation of GPR84 is linked to pro-inflammatory responses.
Caption: GPR84 signaling pathway in immune cells.
Experimental Workflow for Comparing Antimicrobial Activity
The following workflow outlines the steps for a comparative assessment of the antimicrobial properties of natural and synthetic CPFAs.
Caption: Workflow for comparing antimicrobial activity.
Conclusion
The available evidence suggests that both natural and synthetic cyclopropane fatty acids are a promising class of bioactive molecules. While natural CPFAs have demonstrated clear antimicrobial and anti-inflammatory effects, synthetic chemistry offers the potential to create novel analogs with improved potency, selectivity, and pharmacokinetic properties. A significant gap in the research is the lack of direct, quantitative comparisons between natural and their structurally identical synthetic counterparts. Future studies should focus on such head-to-head comparisons to unequivocally establish bioequivalence and to better understand the therapeutic potential of this unique class of fatty acids. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct such comparative studies and to further explore the biological activities of cyclopropane fatty acids.
References
- 1. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of natural and synthetic phospholipids as pharmaceutical excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl 10-(2-hexylcyclopropyl)decanoate
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Safety glasses or goggles
-
Laboratory coat
All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The primary method for the disposal of Methyl 10-(2-hexylcyclopropyl)decanoate is collection for chemical waste incineration by a licensed contractor. Under no circumstances should this chemical be disposed of down the sink or in regular trash.
Waste Collection:
-
Liquid Waste: Collect all waste this compound and contaminated solutions in a dedicated, properly labeled, and sealed hazardous waste container.[1][2][3]
-
The container should be made of a chemically resistant material.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other components of the waste stream.
-
-
Solid Waste: Any solids contaminated with the compound (e.g., absorbent materials from spills, contaminated labware) should be collected in a separate, clearly labeled solid hazardous waste container.[1]
Spill Management:
-
Small Spills (<50 mL):
-
Absorb the spill using an inert absorbent material such as vermiculite, sand, or cat litter.[1]
-
Carefully scoop the absorbed material into a designated solid hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills (>50 mL):
-
Evacuate the immediate area and ensure proper ventilation.
-
Contain the spill using absorbent booms or dikes if available.
-
Follow the procedure for small spills, using larger quantities of absorbent material.
-
Store the sealed container of absorbed waste for collection by a licensed waste contractor.[1]
-
Empty Container Disposal:
Empty containers that previously held this compound must be treated as hazardous waste until properly decontaminated.[4]
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., ethanol or acetone) at least three times.[3]
-
Collect Rinsate: The first rinseate must be collected and disposed of as liquid hazardous waste.[3] Subsequent rinses may be managed according to local regulations, but it is best practice to collect all rinses as hazardous waste.
-
Final Disposal: After triple rinsing and air-drying, the container may be disposed of according to your institution's guidelines for decontaminated chemical containers.
Hazard Profile (Based on Methyl Decanoate)
Since specific quantitative data for this compound is limited, the hazard profile of the structurally similar compound, Methyl Decanoate, is summarized below for guidance.
| Hazard Classification | Description | Precautionary Statements |
| Aquatic Hazard (Acute) | Category 1: Very toxic to aquatic life.[4] | P273: Avoid release to the environment.[4] |
| Aquatic Hazard (Chronic) | Category 2: Toxic to aquatic life with long lasting effects.[4] | P391: Collect spillage.[4] |
| Physical Hazard | Combustible Liquid. | Keep away from heat, sparks, and open flames. |
| Disposal | - | P501: Dispose of contents/ container to an approved waste disposal plant.[4] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
